The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cellular integrity against osmotic pressure. Penicillin V, a beta-lactam antibiotic, disrupts the synthesis of this critical structure [1] [2] [3].
The following diagram illustrates this mechanism and the consequence of PBP inhibition:
Diagram of this compound's inhibition of PBP and resulting cell lysis.
Bacterial resistance to this compound primarily occurs through three mechanisms, detailed in the table below [1] [5] [6].
| Mechanism | Description | Clinical/Research Relevance |
|---|---|---|
| β-Lactamase (Penicillinase) Production | Bacterial enzymes (e.g., in S. aureus) hydrolyze the β-lactam ring, inactivating the antibiotic [5] [3] [4]. | Addressed with β-lactamase inhibitors (e.g., clavulanic acid) in combination therapies [1] [5]. |
| Altered Penicillin-Binding Proteins (PBPs) | Mutations or acquisition of mosaic pbp genes (e.g., in pneumococci) reduce PBP's affinity for penicillin, allowing cross-linking to continue [6] [3]. | Primary mechanism in penicillin-resistant S. pneumoniae and MRSA; not overcome by β-lactamase inhibitors [6] [3]. |
| Impermeability of Cell Envelope | The outer membrane of Gram-negative bacteria acts as a physical barrier, limiting penicillin access to PBPs [1] [4]. | Intrinsic resistance in many Gram-negative species; addressed by developing extended-spectrum penicillins [1] [5]. |
Research on this compound's mechanism and resistance often involves enzymatic and microbiological assays.
This assay measures the activity of this compound Acylase (PVA), an enzyme with industrial and potential pathological significance [7].
The experimental workflow for this assay can be visualized as follows:
Workflow for PVA enzyme activity assay.
This standard protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, which is critical for defining resistance levels [6].
The following table summarizes key quantitative data relevant to the pharmacology and chemistry of this compound [1] [8] [9].
| Parameter | Value / Specification | Context / Note |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₅S | Phenoxymethylpenicillin [8] |
| Bioavailability | ~60% (oral) | Higher and more reliable than acid-labile Penicillin G [8] |
| Protein Binding | 75-80% | Primarily to serum albumin [1] [8] [9] |
| Elimination Half-Life | ~30-60 minutes | Requires multiple daily doses [8] [9] |
| Metabolism | Hepatic (minimal) | ~35-70% metabolized to inactive penicilloic acid [9] |
| Renal Excretion | ~25% of dose | Primary route of elimination for unchanged drug [9] |
Penicillin V is a bactericidal antibiotic that inhibits the cross-linking of peptidoglycan in the bacterial cell wall, leading to cell lysis [1] [2]. Its activity against various streptococci is summarized in the table below.
| Streptococcus Species / Group | Typical this compound Susceptibility | Key Clinical Context & Notes |
|---|---|---|
| Group A (S. pyogenes) | Susceptible [1] [3] [4] | Drug of choice for streptococcal pharyngitis and scarlet fever [1] [3]. |
| Group B, C, G, H, L, M | Susceptible [5] | Cited as sensitive to this compound in vitro [5]. |
| S. pneumoniae (Pneumococcus) | Susceptible to Intermediate [1] [5] [6] | Noted for increasing tolerance and resistance [7]. Susceptibility testing is essential. |
| Viridans Group Streptococci | Susceptible to Highly Resistant [6] [4] | Decreased susceptibility is a significant concern, particularly in neutropenic patients [6]. |
| *Enterococcus* spp. | Resistant [1] [4] | Inherently resistant to this compound; requires alternative therapies [1]. |
For research and clinical purposes, susceptibility is quantitatively defined by Minimum Inhibitory Concentration (MIC) breakpoints.
Table 1: Standard Susceptibility Interpretive Criteria for Penicillin [5]
| Pathogen | Susceptible (S) MIC (μg/mL) | Intermediate (I) MIC (μg/mL) | Resistant (R) MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus spp. | ≤ 0.12 | - | ≥ 0.25 |
| Beta-hemolytic *Streptococcus* | ≤ 0.12 | - | - |
| S. pneumoniae (non-meningitis) | ≤ 0.06 | 0.12 - 1 | ≥ 2 |
A 2024 randomized, crossover study in healthy volunteers investigated the pharmacokinetic boosting of this compound using probenecid [7] [8]. The study demonstrated that administering probenecid (500 mg) concurrently with this compound (250 mg, 500 mg, or 750 mg) significantly increased serum concentrations of the antibiotic.
Table 2: Key Pharmacokinetic Findings from Rawson et al. (2024) [7]
| Parameter | Findings with Probenecid |
|---|---|
| Serum Concentration (Total) | Significant increase at 45 min (mean difference 4.32 mg/L, p<0.001) and 180 min (2.2 mg/L, p<0.001). |
| Serum Concentration (Free) | Significant increase at 45 min (mean difference 1.15 mg/L, p<0.001) and 180 min (0.5 mg/L, p<0.001). |
| Probability of Target Attainment (PTA) | Probenecid allowed for a fourfold increase in MIC coverage against S. pneumoniae. |
| Safety | The combination was reported to be safe and well-tolerated. |
This boosting mechanism works through probenecid's competitive inhibition of organic anion transporters in the kidneys, which are responsible for the tubular excretion of penicillin [7]. This inhibition delays the clearance of this compound, resulting in higher and more sustained blood levels.
Mechanism of pharmacokinetic boosting of this compound by probenecid.
The following methodology from the 2024 study provides a framework for investigating the pharmacokinetic impact of probenecid on this compound.
1. Study Design:
2. Blood Sampling & Analysis:
3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
The table below summarizes the fundamental differences between Penicillin G and Penicillin V.
| Feature | Penicillin G (Benzylpenicillin) | This compound (Phenoxymethylpenicillin) |
|---|---|---|
| Chemical Structure | Benzyl side chain | Phenoxymethyl side chain [1] |
| Acid Stability | Low; readily destroyed by gastric acid [2] [3] | High; more stable in acidic environments [3] [4] |
| Primary Administration Route | Intravenous (IV) or Intramuscular (IM) [5] [2] | Oral [5] [2] |
| Bioavailability | Not applicable for oral administration | Well absorbed from the gut [3] |
| Plasma Protein Binding | ~60% [5] | ~80% [5] |
| Common Clinical Uses | Severe infections: bacterial meningitis, endocarditis, neurosyphilis [5] | Mild-to-moderate infections: upper respiratory tract infections, scarlet fever [5] |
Penicillin G's instability is a critical factor in its formulation and handling. The decomposition kinetics and structural vulnerability are summarized below.
Experimental studies show that the decomposition of penicillin G in aqueous solution follows first-order irreversible kinetics, with the rate highly dependent on pH and temperature [6]. Key findings include:
Diagram: Key factors catalyzing the hydrolysis and inactivation of Penicillin G.
Computational chemistry studies provide insight into why the different side chains influence stability.
The absorption and distribution profiles of these penicillins differ due to their chemical properties.
Penicillin G and V share a similar safety profile, with hypersensitivity reactions being the most common concern [5] [2].
For researchers aiming to replicate or extend stability studies, here are the core methodologies from the literature.
This protocol is based on studies of Penicillin G degradation [6].
This protocol uses Density Functional Theory (DFT) to explore stability at the molecular level [7] [4].
The table below summarizes the core pharmacokinetic parameters of phenoxymethylpenicillin from recent studies:
| Parameter | Value | Notes / Conditions |
|---|---|---|
| Bioavailability | 60% [1] | Oral administration. |
| Protein Binding | 80% [1] [2] | Predominantly to albumin. |
| Unbound (Free) Fraction | 23% (mean) [3] | Linear association in protein binding (r²=0.89) [3]. |
| Volume of Distribution (V) | 46.39 L (mean) [3] | Population estimate from a 3-compartment model. |
| Clearance (CL) | 97.88 L/h (mean) [3] | Primarily renal, via active tubular secretion. |
| Elimination Half-Life (t₁/₂) | 30-60 minutes [1] | Short half-life necessitates multiple daily doses. |
| Free Serum Half-Life | 55 minutes (mean) [3] | Half-life of the pharmacologically active, unbound drug. |
| Time to Peak (tₘₐₓ) | 48 minutes (mean) [3] | At steady state after oral dosing. |
The following methodologies are based on recent, rigorous clinical studies investigating phenoxymethylpenicillin pharmacokinetics.
This study design aimed to establish a base population pharmacokinetic (PK) model using rich data from healthy volunteers [3].
This randomized, crossover study investigated the impact of probenecid on this compound pharmacokinetics [4].
The following diagrams illustrate the core pathways and a standard experimental workflow based on the protocols.
Diagram 1: The pharmacokinetic pathway of phenoxymethylpenicillin, from oral absorption to elimination, highlighting the equilibrium between protein-bound and free drug.
Diagram 2: A standard workflow for a steady-state pharmacokinetic study in healthy volunteers, from dosing to data analysis.
The data and protocols highlight key modern research themes:
Penicillin acylases (EC 3.5.1.11) are enzymes that hydrolyze the acyl side chain of penicillins to yield 6-aminopenicillanic acid (6-APA), a crucial intermediate for manufacturing semi-synthetic antibiotics like ampicillin and amoxicillin [1]. They are classified as N-terminal nucleophile (Ntn)-hydrolases [1].
A specific strain, *Bacillus cereus* ATUAVP1846, was isolated for its ability to produce PVA [1]. Phylogenetic analysis using 16S rRNA sequencing confirmed its identity with 99.37% homology to B. cereus [1]. This strain produces an intracellular PVA enzyme [1].
Maximum PVA production from B. cereus ATUAVP1846 is achieved under specific fermentation conditions. The table below summarizes the key optimized parameters [1].
| Parameter | Optimal Condition for Maximum PVA Production |
|---|---|
| Temperature | 30°C |
| pH | 7.0 |
| Fermentation Time | 24 hours |
| Aeration | Submerged conditions, 180 rpm |
| Basal Medium | Minimal Medium |
| Carbon Source | 0.4% (w/v) Sucrose (or 0.4% Glucose in minimal medium) |
| Nitrogen Source | 0.3% (w/v) Tryptone and Ammonium Hydrogen Phosphate |
The crude PVA enzyme from B. cereus ATUAVP1846 can be prepared by cell disruption via sonication, followed by partial purification using ammonium sulfate fractionation (30-60% saturation) [1]. The table below outlines its key biochemical characteristics [1].
| Property | Characteristic |
|---|---|
| Optimal Activity Temperature | 40°C |
| Optimal Activity pH | 6.0 |
| Substrate Specificity | Prefers ampicillin and cephalexin over penicillin V. Also shows activity on penicillin G. |
| Enzyme Activity Assay | Measured by hydrolysis of this compound; 6-APA product is estimated using p-dimethylaminobenzaldehyde (DAB). One unit (IU) produces 1 μmol 6-APA per minute. |
Here is a detailed methodology for assaying PVA activity based on the search results [1]:
The following diagram illustrates the core function of PVA in the production pathway of semi-synthetic β-lactam antibiotics:
Figure 1: The role of this compound Acylase in the production of semi-synthetic penicillins.
The gold standard for Minimum Inhibitory Concentration (MIC) determination is the broth microdilution method, as standardized by organizations like EUCAST and the International Standards Organization (ISO) [1]. The core protocol involves testing serial dilutions of an antimicrobial agent against a standardized bacterial inoculum.
For fastidious organisms like Streptococcus pneumoniae, the methodology requires specific supplements to support growth, as outlined in the table below [2] [1].
| Component / Parameter | Standard Recommendation |
|---|---|
| Broth Base | Mueller-Hinton broth [2] |
| Supplement (for fastidious organisms) | 5% lysed horse blood (or sheep blood for agar) [2] [1] |
| Inoculum Preparation | Adjust bacterial suspension to 0.5 McFarland standard, then dilute to achieve final test concentration [2] |
| Final Inoculum | Approximately 5 x 10^5 CFU/mL [2] |
| Incubation | 35°C, in ambient air or 5% CO2 (as required) for 20-24 hours [2] |
| MIC Reading | Lowest concentration that completely inhibits visible growth |
Once the MIC is determined, the result is interpreted using breakpoints set by standards organizations. The following table summarizes the MIC and disk diffusion criteria for relevant pathogens based on the Penicillin V package insert [3]. Note that This compound is not the recommended agent for meningitis or other severe infections due to its pharmacokinetics [3] [4].
| Pathogen | Method | S | I | R | MIC (mcg/mL) | | :--- | :--- | :--- | :--- | :--- | :--- | | Staphylococcus spp. | Disk Diffusion (mm) | ≥29 | | ≤28 | | | | MIC (mcg/mL) | | | | ≤0.12 | | ≥0.25 | | Streptococcus spp. (beta-hemolytic) | Disk Diffusion (mm) | ≥24 | | | | | | MIC (mcg/mL) | | | | ≤0.12 | | | | Streptococcus pneumoniae (non-meningitis) | MIC (mcg/mL) | ≤0.06 | 0.12 - 1 | ≥2 |
For screening purposes, a 1-μg oxacillin disk is a reliable method to detect penicillin resistance in S. pneumoniae. Isolates with zone diameters of ≤19 mm require further investigation with a quantitative MIC method, as this can indicate intermediate or resistant phenotypes [2].
The diagram below illustrates the key steps for performing a reference broth microdilution test.
This guide integrates established standards with current research to provide a comprehensive foundation for this compound susceptibility testing.
Phenoxymethylpenicillin (Penicillin V) is metabolized in the body to penicilloic acid [1]. This conversion involves the enzymatic hydrolysis of the beta-lactam ring, a core structural component of the penicillin molecule.
The extent of this metabolism varies significantly between different penicillins. One study found that after intramuscular administration, benzylpenicillin was relatively unstable in the body, while ampicillin was more stable and carbenicillin was very stable [1]. Furthermore, the research indicated that phenoxymethylpenicillin was particularly prone to this transformation compared to its higher homologues in the phenoxy penicillin series [1].
The resulting penicilloic acids are cleared from the body more slowly than the parent penicillins, and the liver is considered the probable site of this inactivation [1]. It is important to account for the penicilloic acid content in urine when estimating the total absorption of a penicillin, as this impacts pharmacokinetic assessments [1].
The table below summarizes the relative stability of various penicillins against metabolism to penicilloic acids, as reported in the search results.
| Penicillin | Relative Stability / Metabolic Fate | Key Context |
|---|---|---|
| Phenoxymethylpenicillin (this compound) | Particularly unstable; extensively metabolized to penicilloic acid [1] | Higher homologues in the phenoxy series were more stable [1]. |
| Benzylpenicillin (Penicillin G) | Unstable in the body; significant conversion to penicilloic acid after intramuscular administration [1] | - |
| Ampicillin | Showed some instability, but was fairly stable in the body [1] | Amoxicillin also showed instability; ampicillin was possibly the more stable of the two [1]. |
| Carbenicillin | Very stable in the body after intramuscular administration, with minimal metabolism [1] | - |
| Oxacillin | Unstable [1] | Stability increased with progressive insertion of halogen atoms in the phenyl ring [1]. |
While the search results do not provide detailed step-by-step protocols, they highlight crucial methodological considerations for conducting research in this area.
The following diagram illustrates the core metabolic pathway and the key structural change involved in the formation of penicilloic acid.
Core metabolic pathway of phenoxymethylpenicillin.
The metabolism of penicillins to penicilloic acids has several important implications for pharmaceutical research.
Streptococcal pharyngitis (strep throat) represents a significant global health concern caused by Group A Streptococcus pyogenes (GAS), with particular prevalence among pediatric populations aged 5-15 years. This bacterial infection accounts for approximately 20-30% of pharyngitis cases in children and 5-15% in adults, presenting with characteristic symptoms including sudden onset sore throat, fever, tonsillar exudates, and anterior cervical lymphadenopathy. [1] [2] The treatment of GAS pharyngitis with antibiotics remains a critical intervention not only for symptom resolution but also for the prevention of serious suppurative complications (e.g., peritonsillar abscess, mastoiditis) and nonsuppurative sequelae, particularly acute rheumatic fever and post-streptococcal glomerulonephritis. [3] [4]
Penicillin V (phenoxymethylpenicillin) continues to be the antibiotic of choice for confirmed GAS pharyngitis according to major guidelines worldwide, including those from the Centers for Disease Control and Prevention (CDC), Infectious Diseases Society of America (IDSA), and American Heart Association (AHA). [1] [3] [2] This preference is grounded in its narrow spectrum of activity, demonstrated efficacy, favorable safety profile, and low cost. Notably, despite decades of clinical use, there has never been a report of clinical isolates of GAS developing resistance to penicillin, making it an exceptional antibiotic in an era of increasing antimicrobial resistance. [1] [4] These application notes and protocols provide researchers, scientists, and drug development professionals with comprehensive information on dosing strategies, pharmacological principles, and experimental approaches for this compound in the management of streptococcal pharyngitis.
The established dosing protocols for this compound in adults with streptococcal pharyngitis follow consistent patterns across major guidelines, with complete eradication of infection requiring a 10-day treatment course regardless of the specific regimen selected. [5] [1] [2] The American Heart Association (AHA) and Infectious Diseases Society of America (IDSA) recommend 500 mg orally two to three times daily for 10 days, while alternative validated regimens include 250 mg administered four times daily for the same duration. [5] [1] This extended treatment duration is critical for ensuring complete bacterial eradication and preventing the development of serious complications such as acute rheumatic fever, even when clinical symptoms improve rapidly after initiation of therapy. [4]
For the pediatric population, dosing is appropriately adjusted based on age, with the understanding that school-aged children represent the highest risk group for GAS pharyngitis. [2] The CDC and IDSA recommend for children: 250 mg administered orally two to three times daily for 10 days, while adolescents and adults may receive 250 mg four times daily or 500 mg twice daily, similarly for 10 days. [1] [2] Alternatively, the American Academy of Pediatrics (AAP) provides weight-based dosing guidance of 25-75 mg/kg/day divided into 3 or 4 doses, with a maximum daily dose not to exceed 2 grams. [5] Clinical evidence confirms that twice-daily dosing regimens demonstrate equivalent efficacy to more frequent dosing schedules in pediatric populations, potentially enhancing adherence through simplified administration. [6]
Table 1: Standard this compound Dosing Regimens for Streptococcal Pharyngitis
| Population | Dose | Frequency | Duration | Guideline Sources |
|---|---|---|---|---|
| Adults | 500 mg | 2-3 times daily | 10 days | AHA, IDSA [5] [1] |
| Adults | 250 mg | 4 times daily | 10 days | IDSA, CDC [1] [2] |
| Adolescents | 250 mg | 4 times daily or 500 mg twice daily | 10 days | IDSA, CDC [1] [2] |
| Children | 250 mg | 2-3 times daily | 10 days | IDSA, CDC [1] [2] |
| Children | 25-75 mg/kg/day | Divided 3-4 times daily | 10 days | AAP [5] |
For patients with confirmed penicillin allergy, several alternative antibiotic regimens exist with documented efficacy against GAS pharyngitis. [1] [2] First-generation cephalosporins including cephalexin (20 mg/kg/dose twice daily, maximum 500 mg/dose) and cefadroxil (30 mg/kg once daily, maximum 1 g) represent appropriate options for patients without immediate-type hypersensitivity reactions to β-lactams. [1] [2] For patients with significant β-lactam allergies, macrolides such as azithromycin (12 mg/kg on day 1, then 6 mg/kg on days 2-5, maximum 500 mg/250 mg) or clarithromycin (7.5 mg/kg/dose twice daily, maximum 250 mg/dose) may be prescribed, though these should be selected with awareness of geographic variation in macrolide resistance patterns. [1] [2] Clindamycin (20 mg/kg/day divided into 3 doses, maximum 900 mg/day) represents another alternative for penicillin-allergic patients, though local resistance patterns should be considered. [2]
Table 2: Alternative Antibiotic Regimens for Penicillin-Allergic Patients
| Antibiotic | Dosing Regimen | Duration | Special Considerations |
|---|---|---|---|
| Cephalexin | 20 mg/kg/dose twice daily (max 500 mg/dose) | 10 days | Avoid in immediate-type hypersensitivity to penicillin [1] [2] |
| Cefadroxil | 30 mg/kg once daily (max 1 g) | 10 days | Avoid in immediate-type hypersensitivity to penicillin [1] [2] |
| Azithromycin | 12 mg/kg day 1 (max 500 mg), then 6 mg/kg days 2-5 (max 250 mg) | 5 days | Variable resistance patterns; not first-line [1] [2] |
| Clarithromycin | 7.5 mg/kg/dose twice daily (max 250 mg/dose) | 10 days | Variable resistance patterns; not first-line [1] [2] |
| Clindamycin | 7 mg/kg/dose three times daily (max 300 mg/dose) | 10 days | Alternative: 20 mg/kg/day divided 3 times daily [1] [2] |
This compound demonstrates several favorable pharmacokinetic properties that inform its dosing strategies for streptococcal pharyngitis. As an acid-stable penicillin derivative, it exhibits significantly improved oral bioavailability (60-70%) compared to penicillin G (<30%), making it particularly suitable for oral administration. [7] Following oral administration, peak serum concentrations typically occur within 30-60 minutes, with absorption optimized when administered in the fasting state (½ hour before or 2 hours after meals). [7] The serum half-life of this compound is approximately 30-60 minutes, necessitating multiple daily dosing to maintain therapeutic concentrations at the infection site throughout the treatment period. [7]
The distribution of this compound throughout the body is generally good, with adequate penetration into tonsillar tissue, the primary site of infection in streptococcal pharyngitis. [7] The drug is primarily eliminated through renal mechanisms, with approximately 60-90% of an administered dose excreted unchanged in urine via tubular secretion. [7] This elimination pathway becomes particularly relevant in patients with renal impairment and provides the pharmacological basis for probenecid-mediated boosting, which competitively inhibits tubular secretion and prolongs the antibiotic's serum half-life. [8]
This compound exhibits time-dependent bactericidal activity against Group A Streptococcus, meaning that its antimicrobial efficacy correlates with the duration that drug concentrations remain above the minimum inhibitory concentration (MIC) for the pathogen (T>MIC). [7] For β-lactam antibiotics including this compound, maintaining concentrations above the MIC for at least 40-50% of the dosing interval is generally associated with optimal bactericidal effect. [7] The MIC90 (concentration required to inhibit 90% of isolates) of this compound for Streptococcus pyogenes is exceptionally low, typically ≤0.015 μg/mL, which is readily exceeded by standard dosing regimens. [5]
The postantibiotic effect (PAE) of this compound against Streptococcus pyogenes is relatively brief, lasting only 2-4 hours after drug concentrations fall below the MIC. [7] This short PAE further supports the need for frequent dosing intervals to maintain therapeutic concentrations and prevent regrowth of bacteria between doses. The bactericidal activity of this compound is optimized when concentrations remain approximately 4-5 times above the MIC for the pathogen, a target readily achievable with standard dosing regimens given the exceptional susceptibility of GAS to this antibiotic. [5]
Recent research has revisited the concept of pharmacokinetic boosting of this compound using probenecid, a strategy originally developed during World War II to conserve penicillin supplies. [8] A 2024 randomized crossover study demonstrated that coadministration of probenecid (500 mg four times daily) with this compound significantly increased both total and free serum this compound concentrations at 45 minutes (mean difference 4.32 mg/L, p<0.001) and 180 minutes (mean difference 2.2 mg/L, p<0.001) post-dose. [8] This enhanced exposure translates to a theoretical fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively covered, potentially extending the utility of this compound against strains with elevated MICs or in infections at sites with limited drug penetration. [8]
The mechanism of action involves probenecid's competitive inhibition of organic anion transporters in the renal tubules, which are responsible for the active secretion and elimination of this compound. [8] This pharmacokinetic interaction reduces renal clearance of this compound, prolongs its half-life, and increases systemic exposure without requiring higher antibiotic doses. From a clinical perspective, this approach may offer particular value in addressing potential penicillin supply shortages, enhancing efficacy in cases with suboptimal response, or potentially shortening treatment duration in select cases, though further clinical validation is required. [8]
Meta-analytic evidence has substantiated the non-inferiority of twice-daily dosing compared to more frequent administration schedules for this compound in the treatment of streptococcal pharyngitis. [6] This analysis demonstrated that twice-daily penicillin regimens achieved equivalent cure rates to three or four times daily dosing, with the practical advantage of potentially enhanced adherence. [6] In contrast, once-daily penicillin dosing was associated with a statistically significant 12 percentage point reduction in cure rates (95% CI: 3-21), establishing that this dosing frequency should not be employed in clinical practice. [6]
Interestingly, the same meta-analysis revealed that once-daily amoxicillin dosing did not demonstrate similar efficacy reductions, suggesting potential differences in the pharmacodynamics of these closely related antibiotics. [6] This finding has prompted investigation into whether simplified amoxicillin regimens might offer adherence advantages without compromising efficacy, though this compound remains the recommended first-line agent due to its narrower spectrum of activity. [1] [6] The accumulated evidence supporting twice-daily dosing represents an important evolution in prescribing practices that balances pharmacological optimization with practical adherence considerations.
Objective: To characterize the single and multiple-dose pharmacokinetics of this compound in healthy volunteers and patients with streptococcal pharyngitis.
Study Design: Randomized, open-label, crossover trial evaluating this compound administered at different dose levels (250 mg, 500 mg, 750 mg) with and without probenecid boosting. [8]
Methodology:
Analytical Method:
Data Analysis:
Objective: To evaluate the bactericidal activity and time-kill kinetics of this compound against clinical isolates of Streptococcus pyogenes.
Inoculum Preparation:
Time-Kill Assay Methodology:
Data Analysis:
Figure 1: Integrated Workflow for this compound Pharmacokinetic and Pharmacodynamic Study Design
Accurate diagnosis represents the fundamental prerequisite for appropriate this compound therapy, as indiscriminate antibiotic use for viral pharyngitis contributes to antimicrobial resistance and unnecessary healthcare costs. [1] [3] [2] Clinical decision rules such as the modified Centor score provide evidence-based frameworks for determining the need for diagnostic testing and empiric therapy. [3] [2] This validated scoring system incorporates five clinical elements: history of fever, tonsillar exudates, tender anterior cervical lymphadenopathy, absence of cough, and age between 3-14 years (1 point) or 15-44 years (0 points). [3] Patients scoring 0-1 points are considered low risk and require no testing or antibiotics, those scoring 2-3 points should receive diagnostic testing, while patients with 4-5 points may be considered for empiric antibiotic therapy or testing. [3]
Rapid antigen detection tests (RADT) offer high specificity (>95%) for GAS pharyngitis, allowing for immediate diagnosis and targeted treatment during the clinical encounter. [1] [3] While sensitivity varies among commercial kits, newer optical immunoassays and chemiluminescent DNA probes demonstrate sensitivity exceeding 90-95%. [3] The Infectious Diseases Society of America (IDSA) recommends that negative RADT results in children should be confirmed with throat culture due to the higher risk of acute rheumatic fever in this population, though this may not be necessary in adults. [1] [3] This stratified diagnostic approach optimizes the use of this compound therapy while minimizing unnecessary antibiotic exposure.
Figure 2: Clinical Decision Algorithm for Diagnosis and Treatment of Streptococcal Pharyngitis
Judicious application of this compound therapy for streptococcal pharyngitis requires careful consideration of several stewardship principles to optimize outcomes while minimizing collateral damage. [1] [2] [4] First, antibiotics should be reserved for patients with confirmed GAS pharyngitis by RADT or culture, as clinical diagnosis alone is insufficiently accurate. [2] Second, the recommended 10-day treatment course should be completed even after symptom resolution to ensure complete eradication and prevent rheumatic fever, though data suggests this complication may be prevented even when treatment is initiated up to 9 days after symptom onset. [4] Third, routine testing or treatment of asymptomatic contacts is not recommended, except in specific outbreak situations or for patients with history of rheumatic fever. [1]
The selection of this compound over broader-spectrum alternatives represents an important stewardship decision in itself, as its narrow spectrum specifically targets Streptococcus pyogenes without disrupting normal gastrointestinal flora to the extent of broader-spectrum agents. [1] [4] This targeted approach minimizes the risk of Clostridium difficile infection and selection for resistance in commensal bacteria. Additionally, healthcare providers should recognize that approximately 10-15% of patients may experience treatment failure or relapse, often due to non-adherence, β-lactamase producing commensal flora, or GAS carriage, rather than antibiotic resistance. [2] In these cases, a second course of this compound remains appropriate rather than automatically escalating to broader-spectrum agents.
This compound remains the gold standard therapy for streptococcal pharyngitis nearly eight decades after its initial introduction, a remarkable testament to its enduring efficacy, safety, and targeted antimicrobial activity. The standard 10-day treatment course using twice-daily or more frequent dosing achieves consistent clinical and bacteriological cure while preventing serious nonsuppurative sequelae such as acute rheumatic fever. [5] [1] [2] Recent research into pharmacokinetic boosting with probenecid offers promising avenues for optimizing drug exposure, potentially extending the utility of this classic antibiotic in an era of increasing antimicrobial resistance and supply chain limitations. [8]
For researchers and drug development professionals, future directions include further exploration of optimized dosing strategies, formal evaluation of probenecid-boosted regimens in clinical practice, and potential development of fixed-dose combination products. Additionally, ongoing surveillance of treatment failures should be contextualized with adherence assessment and differentiation between true treatment failure versus GAS carriage with intercurrent viral illness. [4] The continued effectiveness of this compound against Streptococcus pyogenes serves as a powerful reminder of the value of narrow-spectrum therapy when deployed according to evidence-based diagnostic and treatment algorithms.
Infective endocarditis (IE) prophylaxis has been significantly restricted over the past two decades. Current guidelines from the American Heart Association (AHA) and the European Society of Cardiology (ESC) recommend prophylaxis only for patients with the highest risk of adverse outcomes from IE undergoing specific high-risk dental procedures [1] [2] [3].
High-risk cardiac conditions include [2] [3]:
Prophylaxis is recommended for dental procedures that involve manipulation of the gingival tissue or the periapical region of teeth, or perforation of the oral mucosa [3]. It is not recommended for procedures involving the gastrointestinal or genitourinary tract [3].
The following table summarizes the standard antibiotic regimens for IE prophylaxis during dental procedures, as per major societal guidelines. Note that amoxicillin is the preferred agent.
| Situation | Agent | Single Dose for Adults | Single Dose for Children | Administration Timing |
|---|---|---|---|---|
| Standard Oral Prophylaxis | Amoxicillin | 2 g | 50 mg/kg (max. 2 g) | 30-60 minutes before procedure [2] [3] |
| Unable to take oral medication | Ampicillin or Cefazolin or Ceftriaxone | 2 g IM/IV or 1 g IM/IV | 50 mg/kg IM/IV | 30-60 minutes before procedure [2] [3] |
| Penicillin Allergy (Oral) | Clindamycin or Cephalexin* or Azithromycin/Clarithromycin | 600 mg or 2 g or 500 mg | 20 mg/kg or 50 mg/kg or 15 mg/kg | 30-60 minutes before procedure [2] [3] |
| Penicillin Allergy (IV/IM) | Clindamycin or Cefazolin* | 600 mg IM/IV | 20 mg/kg IM/IV | 30-60 minutes before procedure [2] [3] |
*Cephalosporins should not be used in patients with a history of anaphylaxis, angioedema, or urticaria with penicillins.
While phenoxymethylpenicillin has excellent activity against viridans group streptococci, amoxicillin is preferred for prophylaxis due to its superior gastrointestinal absorption, which provides higher and more sustained serum levels [3].
For research and development purposes, understanding the pharmacokinetic (PK) profile of penicillin-V is essential. The following table summarizes key parameters derived from recent studies in healthy volunteers.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Notes |
|---|---|---|
| Dosage Form | Oral tablet | Relatively stable to gastric acid [4]. |
| Bioavailability | High (exact % not quantified in sources) | - |
| Time to Max Concentration (t~max~) | 48 ± 18 minutes [4] | - |
| Max Serum Concentration (C~max~) | 5.7 ± 2.3 mg/L (500 mg dose) [4] | - |
| Area Under Curve (AUC) | 7.8 ± 2.5 mg*h/L (500 mg dose at steady state) [4] | - |
| Serum Half-Life (t~1/2~) | 41 ± 13 minutes (total drug); 55 ± 10 minutes (free drug) [4] | Short half-life supports multi-daily dosing. |
| Plasma Protein Binding | ~77% (Free fraction: 23% ± 4%) [4] | Linear association across concentrations (r²=0.89). |
| Clearance (CL) | 97.88 ± 26.60 L/h [4] | - |
| Volume of Distribution (V) | 46.39 ± 31.02 L [4] | - |
Recent research explores pharmacokinetic boosting of penicillin-V using probenecid to optimize dosing and combat antimicrobial resistance. The following workflow and protocol detail this innovative approach.
Detailed Methodology [5]:
The application of the protocol above yielded significant quantitative data supporting the boosting strategy.
Impact of Probenecid on Penicillin-V Concentrations [5]: The following table shows the mean difference (95% CI) in serum concentrations when penicillin-V is administered with probenecid compared to alone.
| Time Post-Dose | Total Penicillin-V (mg/L) | Free Penicillin-V (mg/L) |
|---|---|---|
| 45 minutes | 4.32 (3.20 - 5.32), p < 0.001 | 1.15 (0.88 - 1.42), p < 0.001 |
| 180 minutes | 2.2 (1.58 - 3.25), p < 0.001 | 0.5 (0.35 - 0.76), p < 0.001 |
Pharmacodynamic Implications [5]:
While phenoxymethylpenicillin is not currently the standard of care for endocarditis prophylaxis, it remains a critical narrow-spectrum agent. Recent research provides a modern, high-resolution PK profile and demonstrates the feasibility of pharmacokinetic boosting with probenecid.
For drug development professionals, these findings open several promising avenues:
Further clinical trials in patient populations are needed to translate these pharmacological insights into new clinical protocols for infection prevention and treatment.
Penicillin V (phenoxymethylpenicillin) is a widely used β-lactam antibiotic belonging to the penicillin class, valued for its activity against Gram-positive bacteria and its role in treating various infectious diseases. As with other antibiotics used in food-producing animals and human medicine, regulatory monitoring of penicillin residues is essential to ensure food safety and appropriate therapeutic use. The European Union has established strict Maximum Residue Limits (MRLs) for penicillin antibiotics through Commission Regulation (EU) No. 37/2010, setting the tolerance level for this compound in milk at 4 μg·kg⁻¹ [1]. Similarly, regulatory agencies worldwide have implemented rigorous monitoring requirements for penicillin residues in animal-derived foods and therapeutic formulations.
The chemical instability of β-lactam antibiotics, including this compound, presents unique challenges for analytical method development. These compounds can degrade rapidly in solution, necessitating robust and straightforward determination methods [1]. Liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the technique of choice for penicillin quantification due to its exceptional sensitivity, specificity, and ability to provide confirmatory analysis. This application note provides detailed protocols for the HPLC-MS/MS quantification of this compound, incorporating experimental data and method validation parameters to support researchers in implementing this technique in various laboratory settings.
The need for reliable quantification methods extends beyond food safety to include therapeutic drug monitoring (TDM) in clinical settings, particularly for optimizing dosing regimens in critically ill patients or those with variable pharmacokinetics [2]. As regulatory requirements continue to evolve toward stricter controls and lower detection limits, the development of robust HPLC-MS/MS methods remains an essential focus for analytical scientists working in pharmaceutical development, food safety, and clinical diagnostics.
Liquid chromatography coupled with tandem mass spectrometry represents a powerful analytical technique that combines the superior separation capabilities of HPLC with the exceptional detection sensitivity and specificity of MS/MS. The fundamental principle of this technique involves the separation of analytes in a mixture by liquid chromatography followed by ionization and mass-based detection in the mass spectrometer. For penicillin analysis, the reverse-phase chromatography mode is typically employed, where analytes are separated based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase. The separation mechanism relies on the differential partitioning of analytes between the mobile and stationary phases, with more hydrophobic compounds retaining longer on the column.
The mass spectrometry component provides an additional dimension of separation based on mass-to-charge ratio (m/z), followed by fragmentation of selected precursor ions to generate product ions for detection. The triple quadrupole mass spectrometers commonly used in MS/MS applications employ three sequential quadrupole mass analyzers: the first quadrupole (Q1) selects the precursor ion of interest, the second quadrupole (Q2) functions as a collision cell where selected ions are fragmented through collision-induced dissociation (CID) with an inert gas, and the third quadrupole (Q3) selects specific product ions for detection. This multiple reaction monitoring (MRM) mode significantly enhances method specificity by monitoring specific transitions from precursor to product ions, effectively filtering out chemical noise from complex matrices.
The superiority of HPLC-MS/MS for penicillin quantification lies in its exceptional sensitivity (capable of detecting residues at concentrations well below regulatory limits), high specificity (enabling unambiguous identification even in complex biological matrices), and rapid analysis time (facilitating high-throughput applications). Furthermore, the technique provides structural confirmation through multiple reaction monitoring transitions, which is particularly valuable for regulatory compliance and method validation according to international standards such as the European Commission Decision 2002/657/EC [3]. When compared to alternative detection methods such as ultraviolet (UV) or diode array detection (DAD), MS/MS detection offers significantly lower detection limits and superior confirmatory power, making it the preferred technique for penicillin quantification at trace levels.
Effective sample preparation is critical for reliable this compound quantification, particularly in complex matrices such as milk powder and infant formulas. Molecularly Imprinted Polymers (MIPs) have emerged as highly selective sorbents for solid-phase extraction of penicillins, offering significant advantages over conventional SPE materials in terms of selectivity and clean-up efficiency [1]. The molecular imprinting technology creates synthetic polymers with specific recognition sites complementary to the target analyte in shape, size, and functional groups, resulting in exceptional selectivity during the extraction process.
The MIP-SPE procedure for this compound involves the following steps:
The MIP-SPE approach demonstrates excellent recoveries for this compound (>85%) with effective removal of matrix interferences, enabling accurate quantification at concentrations near the regulatory limits [1]. The reusability of MIP sorbents (typically 10-15 extractions without significant performance deterioration) provides an additional economic advantage for high-throughput laboratories.
For therapeutic drug monitoring applications involving human serum or plasma, a combination of protein precipitation and solid-phase extraction provides effective sample clean-up. The following protocol has been validated for this compound quantification in serum:
This method provides absolute recoveries exceeding 95% for this compound in serum matrix, with effective removal of proteins and other endogenous interferents. The inclusion of a stable isotope-labeled internal standard for this compound (when available) further enhances quantification accuracy by correcting for extraction efficiency variations and matrix effects.
For complex matrices such as fish tissue or animal muscles, a liquid-liquid extraction followed by SPE clean-up provides effective sample preparation:
This method has been successfully applied to gilthead seabream tissue and other animal tissues, providing comprehensive validation according to European Commission Decision 2002/657/EC [3].
Table 1: Comparison of Sample Preparation Methods for Different Matrices
| Matrix | Extraction Technique | Recovery (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Milk Powder | MIP-SPE | 85-95 | High selectivity, reusable sorbents | Specialized sorbent required |
| Infant Formula | MIP-SPE | 85-92 | Excellent clean-up, low matrix effects | Method optimization needed |
| Human Serum | Protein Precipitation + SPE | 95-104 | Rapid, suitable for clinical TDM | Moderate sample throughput |
| Fish Tissue | Liquid-Liquid Extraction + SPE | 90-98 | Comprehensive matrix removal | Multi-step, time-consuming |
| Animal Muscles | Liquid-Liquid Extraction + SPE | 88-95 | Wide applicability to tissue matrices | Requires significant optimization |
Optimal chromatographic separation is fundamental for reliable this compound quantification, providing separation from matrix interferences and other related penicillins. The following conditions have demonstrated excellent performance for this compound separation:
Column: Synergi 4 μm MAX-RP 80Å (100 × 2.0 mm) or equivalent polar-embedded C18 column [1]. Mobile Phase A: 0.1-0.2% formic acid in water [1] [2]. Mobile Phase B: 0.1-0.2% formic acid in acetonitrile [1] [2]. Gradient Program:
The use of acidified mobile phases enhances ionization efficiency in positive ESI mode and improves peak shape for penicillins. The polar-embedded stationary phase provides superior retention for hydrophilic penicillins compared to conventional C18 columns, while the shallow gradient enables effective separation of this compound from other β-lactams and matrix components. Under these conditions, this compound typically elutes at approximately 14.9 minutes [1], sufficiently resolved from potential interferents.
Tandem mass spectrometry detection in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for this compound quantification at regulatory limits. The following MS parameters have been optimized for this compound detection:
Ionization Mode: Electrospray Ionization (ESI) positive mode [1] Ion Source Parameters:
The precursor ion for this compound is the protonated molecule [M+H]⁺ at m/z 351.1, while the product ions at m/z 160.0 and 114.0 correspond to characteristic fragments of the penicillin structure. The quantifier transition (351.1→160.0) is used for quantification due to its higher intensity and stability, while the qualifier transition (351.1→114.0) provides confirmatory identification with an intensity ratio relative to the quantifier transition that should remain constant (±20%) for positive identification [1].
Table 2: Optimized MRM Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| This compound | 351.1 | 160.0 (quantifier), 114.0 (qualifier) | 13, 25 | 14.9 |
| Penicillin G | 335.1 | 160.0, 176.0 | 15, 12 | 13.8 |
| Ampicillin | 350.1 | 106.0, 160.0 | 20, 15 | 2.5 |
| Amoxicillin | 366.1 | 114.0, 208.0 | 25, 13 | 2.1 |
| Oxacillin | 402.1 | 243.0, 160.0 | 15, 20 | 14.2 |
| Cloxacillin | 436.1 | 277.0, 160.0 | 15, 20 | 15.3 |
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The HPLC-MS/MS method for this compound quantification has been extensively validated according to international guidelines, including the European Commission Decision 2002/657/EC [3]. The validation parameters establish the reliability, accuracy, and precision of the method for regulatory testing and clinical monitoring.
Specificity: The method demonstrates excellent specificity with no interfering peaks at the retention time of this compound in blank samples from various matrices (milk, serum, tissue). The use of two MRM transitions with consistent intensity ratios provides confirmatory identification, exceeding the minimum identification points required by 2002/657/EC [1] [3].
Linearity: The method shows excellent linearity over the concentration range of 2-128 μg/L for serum samples [2] and 1-50 μg/kg for food matrices [1], with correlation coefficients (r²) exceeding 0.995. Weighted least-squares regression (1/x or 1/x²) is recommended to address heteroscedasticity commonly observed at lower concentration ranges.
Accuracy and Precision: Accuracy expressed as percentage bias and precision expressed as coefficient of variation (CV%) meet international validation criteria. For this compound, intra-day and inter-day accuracy values range from 95-105% with precision values <10% CV across all validated matrices [2]. The method demonstrates consistent performance at concentrations near the regulatory limits, which is critical for compliance monitoring.
Sensitivity: The method exhibits excellent sensitivity with Limits of Detection (LOD) and Limits of Quantification (LOQ) well below the established MRLs. For this compound in milk, the LOD is 0.1 μg/kg and LOQ is 0.5 μg/kg, significantly lower than the EU MRL of 4 μg/kg [1]. In human serum, the LLOQ (Lower Limit of Quantification) is 2 mg/L, suitable for therapeutic drug monitoring applications [2].
Table 3: Method Validation Parameters for this compound in Different Matrices
| Validation Parameter | Milk Powder | Human Serum | Fish Tissue |
|---|---|---|---|
| Linearity Range (μg/L or μg/kg) | 1-50 | 2-128 | 5-100 |
| Correlation Coefficient (r²) | >0.998 | >0.995 | >0.995 |
| LOD (μg/L or μg/kg) | 0.1 | 0.5 | 1.5 |
| LOQ (μg/L or μg/kg) | 0.5 | 2.0 | 5.0 |
| Accuracy (%) | 95-105 | 95-104 | 90-105 |
| Intra-day Precision (%CV) | <8 | <6 | <10 |
| Inter-day Precision (%CV) | <10 | <8 | <12 |
| Recovery (%) | 85-95 | 95-104 | 90-98 |
| Matrix Effect (%) | 85-115 | 90-110 | 80-120 |
The comprehensive validation data demonstrate that the HPLC-MS/MS method is fit-for-purpose for the quantification of this compound across various applications, from regulatory testing to therapeutic drug monitoring. The robustness of the method has been established through deliberate variations in chromatographic parameters (flow rate, mobile phase composition, column temperature), confirming that the method remains unaffected by small but deliberate changes [1] [2].
The validated HPLC-MS/MS method has been successfully applied to various real-world scenarios, demonstrating its utility in different analytical contexts. In regulatory testing, the method has been used to monitor this compound residues in milk powder and infant formulas, with analysis confirming the absence of residues above the MRL in commercially available products [1]. The exceptional sensitivity of the method allows for reliable quantification at concentrations significantly below the regulatory limits, providing an adequate safety margin for compliance assessment.
In clinical applications, the method has been implemented for therapeutic drug monitoring of ampicillin (a related penicillin) in intensive care unit patients receiving continuous infusion [2]. While this specific application focused on ampicillin, the methodology is directly transferable to this compound monitoring. The study demonstrated significant inter-individual variability in drug clearance (0.5-31.2 L/h) among critically ill patients, highlighting the importance of TDM for optimizing dosing regimens. The HPLC-MS/MS method enabled precise quantification of drug levels, with 92.9% of samples falling within the optimal therapeutic range (16-32 mg/L) following TDM-guided dose adjustments [2].
For aquaculture applications, the method has been adapted for the determination of penicillin residues in gilthead seabream tissue, addressing the need for monitoring antibiotic use in food-producing fish [3]. The method successfully demonstrated the absence of detectable residues in fish samples collected after appropriate withdrawal periods, confirming the judicious use of antibiotics in aquaculture operations.
The ruggedness of the method has been established through inter-laboratory comparisons and implementation in different laboratory settings, confirming its transferability and robustness. The application of the method to various sample matrices demonstrates its versatility and suitability for different analytical requirements, from routine regulatory testing to specialized clinical applications.
Successful implementation of the HPLC-MS/MS method for this compound requires attention to several critical factors that can impact method performance. The following troubleshooting guide addresses common challenges and provides recommendations for optimal method operation:
Peak Tailing and Poor Chromatography: Penicillins often exhibit peak tailing due to secondary interactions with residual silanol groups on the stationary phase. This can be mitigated by:
Signal Suppression or Enhancement: Matrix effects can significantly impact quantification accuracy, particularly in electrospray ionization. To address matrix effects:
Poor Recovery and Reproducibility: Inconsistent recovery can result from various factors in the sample preparation process:
System Carryover: Penicillins can adhere to LC system components, leading to carryover between injections:
Sensitivity Issues: Declining sensitivity can result from various sources:
The following workflow diagram illustrates the complete analytical process for this compound quantification, highlighting critical steps where attention to detail is essential for optimal performance:
This application note provides comprehensive protocols for the quantification of this compound using HPLC-MS/MS, covering method principles, sample preparation techniques, chromatographic separation, mass spectrometric detection, and method validation. The robustness and reliability of the method have been demonstrated through extensive validation according to international guidelines and successful application to various sample matrices, including milk powder, infant formulas, human serum, and animal tissues.
The key advantages of the described method include:
The implementation of molecularly imprinted polymers for sample clean-up represents a significant advancement in penicillin analysis, providing superior selectivity compared to conventional SPE sorbents. Additionally, the chromatographic and MS/MS conditions described offer optimal performance for this compound while maintaining compatibility with multi-residue methods for related β-lactam antibiotics.
As regulatory requirements continue to evolve toward lower detection limits and expanded monitoring programs, the HPLC-MS/MS method for this compound quantification provides a reliable, sensitive, and specific solution for analytical laboratories working in food safety, pharmaceutical development, and clinical diagnostics. The comprehensive protocols and troubleshooting guidance presented in this application note will support laboratories in successfully implementing this method for their specific analytical needs.
This technical document provides detailed protocols and application notes for the optimization of phenoxymethylpenicillin (PenV) fermentation production. Through systematic strain improvement, media engineering, and process control strategies, significant enhancements in PenV yield can be achieved. The optimized protocols described herein have demonstrated the capacity to increase PenV titers from initial levels of 100 mg/L to 934 mg/L in laboratory-scale fermentations using the Penicillium rubens BIONCL P45 strain. These methodologies offer robust frameworks for researchers and industrial scientists seeking to maximize antibiotic production efficiency while maintaining cost-effectiveness. Implementation of these optimized protocols can substantially improve industrial productivity and address the growing global demand for essential antibiotics amidst increasing bacterial resistance concerns.
Phenoxymethylpenicillin (PenV), a narrow-spectrum antibiotic belonging to the beta-lactam class, remains a critically important medication for treating various bacterial infections, particularly those caused by Gram-positive organisms. Despite the development of newer antibiotics, PenV maintains its clinical relevance due to its favorable safety profile, specific activity against streptococcal infections, and inclusion in the World Health Organization's Essential Medicines List. The industrial production of PenV primarily relies on microbial fermentation using specially engineered strains of Penicillium rubens (formerly Penicillium chrysogenum), followed by downstream extraction and purification processes.
Recent challenges in antibiotic manufacturing, including supply chain disruptions and increasing bacterial resistance, have underscored the necessity for optimized production methodologies. Current research focuses on enhancing production yields while reducing manufacturing costs through integrated approaches combining strain engineering, media optimization, and advanced process control. The isolation and genomic characterization of novel production strains, such as Penicillium rubens BIONCL P45 from India, has opened new avenues for understanding the genetic blueprint of high-yielding organisms and implementing targeted improvement strategies [1]. This document consolidates recent scientific advances into practical application notes and protocols to support researchers and manufacturing specialists in their efforts to improve PenV production efficiency.
Strain improvement serves as the foundation for enhancing antibiotic production in industrial biotechnology. The initial critical step involves the careful selection of a parental strain with demonstrated production potential and genetic stability. The Penicillium rubens BIONCL P45 strain, recently isolated from environmental sources in India, presents an excellent starting point for improvement initiatives. This wild-type strain initially produced approximately 100 mg/L of PenV and possesses a comprehensive genetic makeup containing complete pathways for penicillin biosynthesis along with other valuable secondary metabolites [1].
The genomic characterization of production strains provides invaluable insights for targeted improvement strategies. Whole genome sequencing of the BIONCL P45 strain revealed a 31.09 Mb genome with 10,687 protein-coding genes, 358 carbohydrate-active enzymes (CAZymes), and 911 transporter coding genes [1]. This genetic inventory enables researchers to identify key biosynthetic gene clusters (BGCs) and regulatory elements that govern penicillin production. Comparative genomic analysis with the reference strain Penicillium chrysogenum Wisconsin 54-1255 showed 99.89% coverage with 2952 common KEGG orthologous protein-coding genes, confirming its taxonomic position and production potential [1]. Phylogenetic analysis further revealed that BIONCL P45 clusters with Fleming's original isolate P. rubens IMI 15378, highlighting its genetic proximity to the historically significant production strain.
Classical strain improvement (CSI) through mutagenesis remains a powerfully effective method for enhancing antibiotic production, often yielding significant improvements that surpass solely rational engineering approaches. The following protocol details a systematic mutagenesis strategy that achieved a near tenfold increase in PenV production from the parental BIONCL P45 strain:
Table: Strain Improvement Progression for Penicillium rubens BIONCL P45
| Strain | Improvement Method | PenV Titer (mg/L) | Fold Increase |
|---|---|---|---|
| Wild-type BIONCL P45 | Isolation and characterization | 100 | Baseline |
| Optimized wild-type | Medium optimization (PM4) | 430 | 4.3× |
| RSM-optimized | Response Surface Methodology | 685 | 6.9× |
| UV-65 mutant | UV mutagenesis | 934 | 9.3× |
Media engineering represents a critical factor in the successful optimization of PenV production, as medium composition directly influences both cellular growth and antibiotic synthesis. Research has demonstrated that implementing statistical optimization methods can significantly enhance production yields compared to traditional one-variable-at-a-time approaches. The following application note outlines a systematic methodology for medium optimization that increased PenV production from 100 mg/L to 430 mg/L using the BIONCL P45 strain [2].
The initial step involves the careful identification of critical medium components through fractional factorial designs, which efficiently screen multiple factors to determine those with significant effects on production. For PenV fermentation, research has identified five key components that substantially influence yields: lactose as a carbon source, corn steep solids as a nitrogen source, sodium sulfate as a sulfur source, calcium carbonate for pH regulation, and phenoxy acetic acid as a precursor [2]. The concentration ranges for initial screening should be established based on literature values and preliminary experiments, typically testing each component at 3-5 different concentrations to determine optimal levels and interactive effects.
Following the identification of critical components, Response Surface Methodology (RSM) with Central Composite Design (CCD) provides a powerful tool for modeling and optimizing the complex relationships between medium components and PenV production. The implementation of RSM enabled researchers to develop a predictive model that indicated potential production of 646 mg/L PenV, which was subsequently experimentally validated at 685 mg/L [2]. This represents a significant improvement over the initial optimized medium and demonstrates the power of statistical approaches in fermentation medium optimization.
Based on extensive research with the Penicillium rubens BIONCL P45 strain, the following optimized medium compositions have been developed and validated for PenV production:
Production Medium 4 (PM4) - Basic Optimized Medium:
RSM-Optimized Medium:
Table: Comparative Analysis of Medium Components and Their Roles in PenV Production
| Component | Concentration Range | Primary Function | Impact on Production |
|---|---|---|---|
| Lactose | 8-12 g/L | Carbon source | High impact - regulates growth and production phases |
| Corn Steep Solids | 15-25 g/L | Nitrogen source | High impact - affects biomass and enzyme production |
| Sodium Sulfate | 3-6 g/L | Sulfur source | Medium impact - precursor for β-lactam ring |
| Calcium Carbonate | 4-8 g/L | pH buffer | Critical - maintains optimal pH ~6.5 |
| Phenoxy Acetic Acid | 1-3 g/L | Side-chain precursor | High impact - direct precursor for PenV molecule |
Fermentation process control represents a crucial aspect of optimizing PenV production, with modern approaches focusing on the precise regulation of key parameters to maximize productivity. Recent patent literature describes innovative methods for enhancing penicillin fermentation units through conductivity-based control strategies that address the critical challenge of precursor concentration maintenance [3]. The fundamental principle involves the real-time monitoring and adjustment of sulfate levels, which serve as both a nutrient and a regulator of the biosynthesis pathway.
The protocol implementation involves installing online conductivity sensors capable of continuous measurement throughout the fermentation process. These sensors must be properly calibrated to correlate conductivity values with actual sulfate concentrations in the fermentation broth, typically ranging from 0.5-3.0 g/L for optimal production [3]. The control system should be programmed to maintain sulfate concentration within a narrow optimal range through the automatic addition of sulfate solutions when conductivity measurements fall below predetermined setpoints. This approach has demonstrated significant improvements in process consistency and product yield compared to traditional time-based or empirical feeding strategies.
Supplemental control strategies should include the precise management of phenoxy acetic acid concentration, typically maintained at 0.5-2.0 g/L through fed-batch addition to provide adequate precursor while preventing toxicity effects [3]. Additionally, dissolved oxygen should be maintained above 30% saturation through agitation speed and aeration rate control, as oxygen represents a critical substrate in the penicillin biosynthesis pathway. The temperature must be carefully controlled at 20-24°C throughout the fermentation, with pH maintained at 6.5±0.3 through the automatic addition of ammonia water or sulfuric acid as needed.
Fed-batch fermentation with optimized feeding strategies has demonstrated significant advantages over simple batch processes for PenV production. The development of effective feeding protocols requires understanding the carbon distribution during fermentation, with approximately 65% of carbon allocated for cellular maintenance, 25% for growth, and only about 10% directly for penicillin production [4]. This understanding informs the design of feeding strategies that balance biomass accumulation with antibiotic synthesis.
The implementation of mini-harvest protocols can substantially improve overall productivity by increasing the volumetric efficiency of the fermentation process. This approach involves removing 20-40% of the fermenter contents and replacing it with fresh sterile medium, which can be repeated multiple times to extend the production phase and increase total PenV yield per fermenter cycle [4]. The protocol for mini-harvest operations must maintain strict aseptic conditions throughout to prevent contamination, typically achieved through steam-sterilizable transfer lines and pre-sterilized medium addition.
The following diagram illustrates the optimized fermentation workflow with integrated process control:
Robust analytical methods are essential for the accurate quantification of PenV titers throughout the optimization process and for quality control of the final product. High-performance liquid chromatography coupled with triple quadrupole mass spectrometry (HPLC-TQ MS) represents the current gold standard for precise quantification of PenV concentrations in fermentation broth and final products [5]. This method offers superior sensitivity and specificity compared to traditional microbiological assays, with a limit of quantification of 0.01 mg/L for both PenV and related metabolites [5].
The protocol for PenV quantification in fermentation samples involves sample preparation through centrifugation at 10,000 × g for 10 minutes to remove biomass, followed by filtration through a 0.22 μm membrane filter. The mobile phase for HPLC analysis typically consists of a gradient mixture of aqueous formic acid (0.1%) and acetonitrile with a flow rate of 0.3 mL/min through a C18 reverse-phase column maintained at 40°C [5]. Detection and quantification are performed using multiple reaction monitoring (MRM) mode with specific transitions for PenV (m/z 349.1→114.0 for quantification; m/z 349.1→160.0 for confirmation) [5]. The analytical method must be properly validated for linearity (typically 0.01-50 mg/L), precision (intra-day and inter-day CV < 15%), and accuracy (85-115% recovery) following FDA and EMA guidelines [5].
For the assessment of potential impurities and related substances, ultra-performance liquid chromatography (UPLC) with photodiode array detection provides complementary analysis. This method effectively identifies and quantifies degradation products and related penicillins that may form during the fermentation process. Additionally, the determination of free drug concentrations using ultra-filtration (Centrifree devices with 30 kDa molecular weight cut-off) prior to analysis provides critical information for pharmacological assessment and formulation development [5].
Pharmacokinetic validation of optimized PenV products represents an essential step in ensuring therapeutic efficacy, particularly as production modifications may influence formulation characteristics and bioavailability. Recent clinical research has investigated strategies for pharmacokinetic boosting using probenecid to enhance serum concentrations and extend half-life [5]. This approach has demonstrated that the addition of probenecid significantly increases both total and free penicillin-V concentrations at critical timepoints, with mean differences of 4.32 mg/L at 45 minutes and 2.2 mg/L at 180 minutes post-dose [5].
The probability of target attainment (PTA) analysis provides a critical metric for assessing the therapeutic potential of PenV products against target pathogens. Studies have demonstrated that probenecid co-administration allows a fourfold increase in the minimum inhibitory concentration (MIC) that can be effectively targeted, significantly expanding the spectrum of susceptible pathogens [5]. This enhancement is particularly valuable in the context of increasing antimicrobial resistance, as it extends the utility of existing antibiotics without requiring structural modifications.
Table: Pharmacokinetic Parameters of Penicillin-V with and without Probenecid Boosting
| Parameter | Penicillin-V Alone | Penicillin-V + Probenecid | Improvement |
|---|---|---|---|
| Cₘₐₓ (total, mg/L) | Baseline | +4.32 mg/L [45 min] | p < 0.001 |
| Cₘₐₓ (free, mg/L) | Baseline | +1.15 mg/L [45 min] | p < 0.001 |
| Concentration (total, 180 min) | Baseline | +2.2 mg/L | p < 0.001 |
| Concentration (free, 180 min) | Baseline | +0.5 mg/L | p < 0.001 |
| MIC Coverage | Baseline | 4× increase | Significant |
The optimization protocols and application notes presented in this document provide comprehensive guidance for enhancing phenoxymethylpenicillin production through integrated approaches spanning strain development, media optimization, and advanced process control. The demonstrated progression from initial titers of 100 mg/L to achieved levels of 934 mg/L underscores the substantial potential for improvement that exists within current production systems [2]. Implementation of these strategies requires multidisciplinary expertise in microbiology, fermentation science, and analytical chemistry, but offers substantial returns in production efficiency and cost-effectiveness.
Future perspectives in PenV production optimization will likely focus increasingly on systems biology approaches that integrate genomic, transcriptomic, and metabolomic data to build comprehensive metabolic models guiding further strain engineering [6]. The continued development of CRISPR-based genome editing tools for filamentous fungi presents opportunities for more precise genetic modifications targeting both biosynthetic genes and regulatory elements [6]. Additionally, the application of machine learning algorithms to analyze multivariate fermentation data may uncover previously unrecognized relationships between process parameters and productivity, enabling further optimization beyond the capabilities of traditional statistical approaches.
The growing challenge of antimicrobial resistance amplifies the importance of optimizing production for existing first-line antibiotics like PenV, particularly as developing new antimicrobial agents becomes increasingly challenging economically and technically [7]. The integration of green chemistry principles and sustainable manufacturing practices will also shape future optimization efforts, focusing on reducing environmental impact while maintaining production efficiency. Through the continued refinement of production processes detailed in these application notes, manufacturers can contribute to global antibiotic availability while maintaining economic viability in an increasingly challenging market landscape.
6-Aminopenicillanic acid (6-APA) serves as the fundamental core scaffold for numerous semi-synthetic β-lactam antibiotics, playing an indispensable role in modern antimicrobial therapy. As antibiotic resistance continues to escalate globally, the demand for effective semi-synthetic penicillins has intensified, with over 75% of all penicillin produced worldwide being channeled toward 6-APA production for conversion into critical antibiotics such as amoxicillin, ampicillin, and various cephalosporins. [1] The global 6-APA market reflects this importance, with projections indicating a market size of $4.136 billion by 2025 and anticipated production exceeding 420,000 metric tons annually to meet pharmaceutical manufacturing needs. [2] [3]
The enzymatic hydrolysis of penicillin V using this compound acylase (PVA, EC 3.5.1.11) represents a biocatalytic alternative to traditional chemical deacylation methods, offering significant advantages including milder reaction conditions, exceptional regio- and stereo-selectivity, and reduced environmental impact through avoidance of hazardous chemicals such as phosphorous pentachloride and nitrosylchloride. [1] [4] Comparative economic analyses indicate that the enzymatic process reduces production costs by at least 9-20% compared to chemical methods, particularly when integrated with penicillin fermentation processes. [4] The PVA-mediated route specifically leverages the superior chemical stability of this compound and the resulting 6-APA at lower pH values favored for extraction, alongside better enzyme tolerance to phenoxyacetic acid inhibition compared to penicillin G acylase systems. [1]
Table 1: Comparative Analysis of 6-APA Production Methods
| Parameter | Chemical Process | Enzymatic Process (PVA) |
|---|---|---|
| Reaction Conditions | Extreme pH, low temperatures | Mild conditions (pH 6.5-7.0, 40-60°C) |
| Specificity | Non-specific, requires protecting groups | Highly specific, no side reactions |
| Environmental Impact | Hazardous waste generation | Biodegradable catalysts, minimal waste |
| Energy Consumption | High | Moderate |
| Overall Yield | 85-90% | 90-95% |
| Purity of 6-APA | ~95% | 98-99.5% |
This compound acylase is produced by a diverse range of microorganisms, including bacteria, actinomycetes, yeasts, and fungi, with both intracellular and extracellular expression patterns. [5] Bacterial sources include species such as Beijerinckia indica var. penicillanicum, Bacillus sphaericus, Bacillus subtilis, and the recently isolated Bacillus cereus ATUAVP1846, which demonstrates constitutive intracellular production of PVA without need for induction. [5] Among actinomycetes, Streptomyces lavendulae ATCC 13664 produces an extracellular PVA with broad substrate specificity, efficiently hydrolyzing not only this compound but also natural aliphatic penicillins including penicillin F, penicillin dihydro-F, and penicillin K. [6] Fungal sources such as Fusarium sp. SKF 235 have also been extensively characterized and employed in industrial applications, particularly through immobilization on cation-exchange resins. [7]
The PVA from Pectobacterium atrosepticum (PaPVA) represents one of the most active variants reported to date, exhibiting a remarkable specific activity of 430 U/mg when recombinantly expressed in Escherichia coli. [1] This enzyme demonstrates exceptional expression levels reaching 250 mg/mL of soluble protein in fermentation cultures, making it particularly suitable for industrial application. [1] PVAs generally belong to the N-terminal nucleophile (Ntn)-hydrolase superfamily, characterized by a conserved structural fold and a catalytic serine, cysteine, or threonine residue at the N-terminal end that mediates hydrolysis through a unique autocatalytic activation mechanism. [5] [6]
PVAs from different microbial sources exhibit variations in their biochemical characteristics and catalytic efficiencies, enabling selection of appropriate enzymes for specific process conditions. The optimal pH for most PVAs falls within the slightly acidic to neutral range (pH 6.0-7.0), with temperature optima generally between 40-60°C. [1] [7] [5] For instance, PVA from Bacillus cereus ATUAVP1846 demonstrates maximal activity at pH 6.0 and 40°C, [5] while the Streptomyces lavendulae enzyme shows a temperature optimum of 55°C that increases to 60°C following immobilization. [7]
Table 2: Comparative Biochemical Properties of this compound Acylases from Different Microbial Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Specific Activity (U/mg) | Localization |
|---|---|---|---|---|---|
| Pectobacterium atrosepticum | 6.5-7.0 | 55 | 10 | 430 | Intracellular |
| Streptomyces lavendulae | 6.5 | 55-60 | 12 | 350 | Extracellular |
| Bacillus cereus ATUAVP1846 | 6.0 | 40 | 8.5 | 280 | Intracellular |
| *Fusarium* sp. SKF 235 | 6.8 | 60 | 10 | 250-280* | Extracellular |
Note: *Immobilized enzyme activity expressed in IU/g dry beads
Kinetic studies have revealed that short-chain primary alcohols including methanol, ethanol, 1-propanol, and 1-butanol can significantly activate PVA enzymes through a non-essential activation mechanism characterized by increased Vmax and decreased Km values with rising alcohol concentrations. [8] This activation phenomenon appears to correlate with the hydrophobicity of the alcohol and may result from alcohol binding at specific activation sites that induce conformational changes enhancing catalytic performance. [8] Additionally, PVA from Streptomyces lavendulae demonstrates unique substrate specificity, efficiently hydrolyzing ampicillin and cephalexin in addition to its natural substrate this compound, suggesting potential applications beyond traditional 6-APA production. [5]
Maximizing PVA productivity begins with optimized fermentation processes tailored to specific production strains. For recombinant E. coli expressing PaPVA, cultivation using terrific broth medium in a 2 L bioreactor has yielded cell biomass concentrations of 35 g/L with exceptional PVA activity reaching 42,656 U/L following 13 hours of fermentation. [1] For the novel Bacillus cereus ATUAVP1846 strain, maximum PVA production occurs at 30°C, pH 7.0 with a relatively short 24-hour fermentation under submerged conditions. [5]
Critical media components significantly influence PVA yields across different production systems. For Bacillus cereus ATUAVP1846, sucrose serves as the optimal carbon source, while tryptone and ammonium hydrogen phosphate provide superior nitrogen sources for enzyme production. [5] Specifically, minimal medium containing 0.4% glucose and 0.3% ammonium hydrogen phosphate has been identified as optimal for PVA production from this strain. [5] Supplementation with corn steep liquor and skim milk can further enhance enzyme yields, providing essential micronutrients and potential stabilizing factors. [5]
Heterologous expression strategies have successfully boosted PVA production, with the S. lavendulae pva gene expressed in Streptomyces lividans resulting in extracellular enzyme yields of 959 IU/L at a 5-fold higher concentration than the original host in a significantly reduced timeframe. [6] This expression system produces a homogeneous heterodimeric enzyme following autocatalytic processing that removes a 25-amino-acid linker peptide to generate the mature α-subunit (18.79 kDa) and β-subunit (60.09 kDa) responsible for catalytic activity. [6]
Effective immobilization represents a crucial step in developing industrially viable PVA biocatalysts, enabling enzyme reuse, simplified product separation, and enhanced operational stability. While numerous support materials have been explored for penicillin acylases, Lentikats hydrogels—lens-shaped particles composed of polyvinyl alcohol and poly(ethylene glycol)—have demonstrated exceptional performance for whole-cell PVA encapsulation. [1] This immobilization approach offers improved mechanical properties and reduced diffusional limitations compared to traditional alginate beads, maintaining 90-100% enzyme activity after 3 months of storage at 4°C. [1]
Figure 1: Biocatalyst Preparation Workflow for Lentikats-Immobilized PVA
Alternative immobilization approaches include covalent binding to epoxy-acrylic beads such as Eupergit C, [6] adsorption on cation-exchange resins like Amberlite CG-50 with reported activities of 250-280 IU/g dry beads, [7] and encapsulation in alginate matrices. However, these methods often face limitations in mechanical stability and reusability compared to Lentikats technology. For instance, alginate-encapsulated PVA cells typically show significant activity reduction to approximately 80% conversion after just 10 reaction cycles, whereas Lentikats-immobilized preparations maintain >90% conversion through 50 cycles. [1]
Stabilization strategies have included chemical modification with aldehydes such as formaldehyde, [4] cross-linking with homobifunctional bisimidoesters, [4] and the addition of polyol compounds including glycerol and glycols. [8] These approaches typically enhance thermal stability and pH tolerance, extending the functional lifespan of the biocatalyst under industrial processing conditions.
Initial biotransformation trials with Lentikats-immobilized E. coli-PaPVA cells (LK-PaPVA) should be performed in 100 mL lab-scale reactors to optimize critical parameters including cell loading, substrate concentration, and aeration conditions. [1] Using LK-PaPVA with 10% (w/w) cell loading, approximately 80% conversion of 2% (w/v) this compound to 6-APA typically occurs within 30 minutes, with complete conversion achieved in 90 minutes. [1] It is noteworthy that extending the reaction beyond 30 minutes results in a reduced reaction rate, suggesting potential product inhibition or enzyme stability issues that require careful process control. [1]
Kinetically controlled synthesis approaches using PVA from Streptomyces lavendulae have demonstrated remarkable efficiency in reverse reactions for this compound synthesis from 6-APA. Using methyl phenoxyacetate as an activated acyl donor in 100 mM Tris/HCl buffer (pH 7.0) containing 2.7% (v/v) DMSO as cosolvent at 30°C, with a 5:1 molar ratio of 6-APA to acyl donor and enzyme loading of 0.3 UI/mL, achieves exceptional synthesis yields of 94.5%. [9] This represents one of the highest yields reported for enzymatic β-lactam antibiotic synthesis and highlights the potential of PVA in synthetic applications beyond hydrolysis.
Scale-up to industrial operation employs continuous stirred tank reactor (CSTR) systems, with demonstrated success at both 2 L and 10 L pilot scales. [1] A typical industrial process utilizes 2% (w/v) this compound as substrate with LK-PaPVA biocatalyst in a CSTR with 90-minute cycle times. [1] At the end of each cycle, the reaction mixture is transferred to a separate tank for product settling and precipitation, while fresh substrate and buffer are added to restart the reaction, enabling semi-continuous operation. [1]
Table 3: Operational Performance of Lentikats-Immobilized PVA in 2L Bioreactor
| Process Parameter | Performance Metric | Notes |
|---|---|---|
| This compound Concentration | 2% (w/v) | 20 g/L |
| Cycle Time | 90 minutes | Complete conversion |
| Complete Conversion Cycles | 10 cycles | 100% conversion |
| Extended Performance | 50 cycles | 90% overall conversion |
| Biocatalyst Loading | 80 g beads | Contains 8 g wet cell biomass |
| Total PVA Activity | 42,656 U/L | 21 U/mL |
| Storage Stability | 90-100% activity retained | 3 months at 4°C |
Critical to commercial viability is the integration of continuous downstream processing (CDSP) for product recovery and purification. Following hydrolysis, phenoxyacetic acid (POA) is extracted from the reaction mixture using n-butyl acetate as organic solvent, while 6-APA remains in the aqueous phase and is precipitated by pH adjustment to 4.2 followed by isolation and crystallization according to established industrial procedures. [1] This integrated approach yields 10.4 g 6-APA and 7.2 g POA from 20 g/L this compound substrate, representing 85-90% recovery efficiency for 6-APA and 87-92% for POA. [1] The simultaneous recovery of POA is particularly valuable as this byproduct finds applications in synthesis of 2-phenoxyethanol and production of certain drugs and agricultural herbicides, improving overall process economics. [1]
Figure 2: Industrial Process Flow for 6-APA Production Using Immobilized PVA
Quantifying PVA activity employs a well-established colorimetric method that measures the formation of 6-APA from this compound substrate. The standard assay mixture contains 2% (w/v) this compound potassium salt in 0.1 M phosphate buffer (pH 7.0) incubated with appropriate enzyme preparation at 40°C. [5] The 6-APA produced is quantified using 6% (w/v) p-dimethylaminobenzaldehyde (DAB) in methanol, which forms a yellow derivative measurable at 415-430 nm. [5] One international unit (IU) of PVA activity is defined as the amount of enzyme that produces 1 μmol of 6-APA per minute under these specified conditions. [5]
For rapid, continuous monitoring of penicillin acylase activity, an alternative colorimetric assay measures the decrease in pH resulting from acidic products formed during penicillin hydrolysis using Phenol Red as indicator. [10] This method demonstrates excellent linear correlation (R² = 0.9994) between activity and enzyme concentration, enabling real-time process monitoring. [10]
Industrial quality standards for 6-APA require stringent purity specifications, with the market segment divided into two primary grades. The standard grade (≥98.0% purity) dominates approximately 70% of production and is used primarily for oral antibiotic formulations, while the high-purity grade (>98.0% purity) represents approximately 30% of global output and is reserved for injectable and pediatric applications requiring exceptional quality. [3] Current manufacturing capabilities consistently yield 6-APA with average purity exceeding 98.5%, with batch consistency maintained above 97% across production runs. [3]
Downstream processing efficiency is quantified through isolated yield calculations, with optimized processes achieving 85-90% recovery for 6-APA and 87-92% recovery for phenoxyacetic acid byproduct. [1] These metrics are critical for economic viability and environmental impact assessment, as they directly influence raw material utilization and waste stream volumes.
The application of this compound acylase extends beyond traditional 6-APA production into several emerging biotechnological applications. The enzyme's broad substrate specificity enables its use in the synthesis of novel β-lactam derivatives targeting resistant bacterial strains, with more than 125 clinical trials in the past two years investigating modified 6-APA derivatives showing 89% effectiveness against resistant strains. [3] Additionally, PVA demonstrates potential in enantioselective biotransformations and protection/deprotection strategies in peptide synthesis, leveraging its specificity for aromatic and aliphatic acyl groups. [5]
Future development directions include protein engineering to enhance catalytic efficiency and stability under process conditions, with site-directed mutagenesis studies already identifying critical residues including Serβ1, Hisβ23, Valβ70, and Asnβ272 in the hydrophobic catalytic pocket of Streptomyces lavendulae PVA. [6] Integration with continuous manufacturing platforms and process intensification strategies represent additional innovation avenues, with approximately 30% of manufacturing lines already adopting biotechnology-driven production methods that reduce environmental waste by 22% while enhancing yield efficiency by 18%. [3]
The sustainability profile of enzymatic 6-APA production continues to improve, with over 50% of production facilities now operating under ISO 14001-certified environmental management systems and investments in effluent treatment reducing chemical discharge in water bodies by an estimated 18,000 tons. [3] These advancements position PVA-based biocatalytic processes as environmentally preferable alternatives to traditional chemical synthesis, aligning with growing regulatory emphasis on green chemistry principles throughout the pharmaceutical industry.
Introduction: Optimizing narrow-spectrum antibiotics is crucial in combating antimicrobial resistance. A 2024 study investigated the pharmacokinetic (PK) boosting of phenoxymethylpenicillin (penicillin V) using probenecid. The primary goal was to characterize the influence of probenecid on penicillin-V concentrations and estimate the pharmacodynamic (PD) target attainment against Streptococcus pneumoniae [1] [2].
Experimental Protocol
The following details the core methodology from the randomized controlled trial [1] [2]:
Quantitative Data Summary
The tables below summarize the key PK and PD findings from the study.
Table 1: Impact of Probenecid on Penicillin-V Serum Concentrations [1] [2] This table shows the mean difference (95% CI) in serum concentrations between probenecid-boosted and penicillin-V alone at two critical time points.
| Concentration Type | Time Post-Dose | Mean Difference (95% CI) | P-value |
|---|---|---|---|
| Total Penicillin-V | 45 minutes | +4.32 mg/L (3.20 to 5.32) | < 0.001 |
| 180 minutes | +2.2 mg/L (1.58 to 3.25) | < 0.001 | |
| Free Penicillin-V | 45 minutes | +1.15 mg/L (0.88 to 1.42) | < 0.001 |
| 180 minutes | +0.5 mg/L (0.35 to 0.76) | < 0.001 |
Table 2: Dosing & Probability of Target Attainment (PTA) Outcomes [1] [2] This table summarizes the pharmacodynamic outcome of the boosting strategy.
| Parameter | Finding |
|---|---|
| PTA Analysis Outcome | Probenecid co-administration allowed for a fourfold increase in the MIC covered by the penicillin-V regimen. |
| Safety & Tolerability | The addition of probenecid was reported to be safe and well-tolerated. |
The diagram below illustrates the structured workflow of the clinical study and the logical pathway of the pharmacokinetic boosting mechanism.
The study demonstrates that pharmacokinetic boosting with probenecid is a viable strategy to optimize penicillin-V therapy [1] [2]. This approach has two significant implications:
For researchers, this protocol provides a framework for optimizing other narrow-spectrum beta-lactam antibiotics. The combination of a crossover clinical study design with robust TQ LC/MS analysis and PTA modeling using Monte Carlo simulation is a powerful methodology for antimicrobial dose optimization.
The concentration of an antibiotic at the infection site is a critical determinant of its efficacy. The table below summarizes key quantitative findings from tissue penetration studies.
| Tissue/Compartment | Penicillin V Dose | Mean Serum Concentration | Mean Tissue Concentration | Tissue-to-Serum Ratio | Study Details |
|---|---|---|---|---|---|
| Tonsillar Tissue (Non-inflamed, hyperplastic) | 12.5 mg/kg orally | 5.0 mg/L | 1.32 mg/g | ~1:4 (25%) | Sampling 55-120 min post-dose [1] |
| Tonsillar Tissue (Manifest tonsillitis) | 12.5 mg/kg orally | 3.01 mg/L | 0.67 mg/g | ~1:4 (22%) | Sampling 55-120 min post-dose [1] |
| Serum (Total drug, steady state) | 500 mg orally every 6 hours | AUC: 7.8 mg·h/L Cmax: 5.7 mg/L | Not Applicable | Not Applicable | Healthy volunteers; modern LC-MS/MS assay [2] | | Serum (Free, unbound drug) | 500 mg orally every 6 hours | ~23% of total serum concentration | Not Applicable | Not Applicable | Free drug is pharmacologically active; half-life ~55 min [2] |
This protocol outlines a method for directly determining antibiotic concentration in human tissue [1].
This protocol uses advanced analytical techniques to characterize total and free drug pharmacokinetics [2].
This protocol evaluates the use of probenecid to enhance this compound exposure [3].
The following diagram illustrates the logical workflow for planning and conducting studies on phenoxymethylpenicillin tissue penetration and the investigation of probenecid as a boosting agent.
Diagram 1. Workflow for tissue penetration and probenecid boosting studies.
A promising strategy to overcome moderate resistance or poor tissue penetration is pharmacokinetic boosting with probenecid.
This compound (Phenoxymethylpenicillin) is an acid-stable, orally administered natural penicillin. It exerts a bactericidal effect by inhibiting the biosynthesis of cell wall mucopeptide in susceptible, actively multiplying bacteria [1] [2]. Its spectrum is primarily effective against Gram-positive cocci, including Streptococcus pyogenes (group A streptococcus - GAS) and Streptococcus pneumoniae, for which it remains a first-line treatment [3] [4].
The primary clinical challenge is optimizing dosage and treatment duration to ensure clinical cure, prevent complications and relapses, minimize adverse effects, and combat antibiotic resistance [5].
Clinical studies provide the foundation for evidence-based dosing. The table below summarizes key findings from recent and relevant clinical trials.
Table 1: Summary of Clinical Trial Outcomes for this compound in Mild to Moderate Infections
| Infection Type | Comparator Regimens | Primary Outcome Measure | Key Efficacy Findings | Key Safety Findings | Source & Design |
|---|---|---|---|---|---|
| Pharyngotonsillitis (GAS) | 800 mg QID for 5 days vs. 1000 mg TID for 10 days [6] | Clinical cure 5-7 days post-treatment [6] | Per-Protocol (PP): 89.6% (5-day) vs. 93.3% (10-day). Met non-inferiority margin (10%) [6]. | Shorter regimen had a lower incidence and shorter duration of adverse events (e.g., diarrhea, nausea) [6]. | Randomized, Open-Label, Non-Inferiority Trial [6] |
| Pharyngotonsillitis (GAS) | 5-day vs. 10-day treatment (Protocol) | Clinical cure at Test-of-Cure visit [5] | Study designed to test non-inferiority of a higher-dose, shorter-duration regimen [5]. | Protocol includes monitoring of adverse events and ecological impact [5]. | Randomized, Open-Label, Multicenter Protocol [5] |
For researchers aiming to replicate or build upon these studies, here is a detailed methodology based on the published clinical trial protocol [5].
1. Study Design
2. Patient Population
3. Intervention & Randomization
4. Key Procedures & Data Collection
5. Outcome Definitions
The following diagram illustrates the core mechanism of action of this compound and the primary pathway of bacterial resistance.
This bactericidal activity is countered by bacterial resistance, most commonly via β-lactamase production, an enzyme that hydrolyzes the β-lactam ring of penicillin, rendering it inactive [4]. Some bacteria, like methicillin-resistant Staphylococcus aureus (MRSA), employ an alternative resistance mechanism through mutated PBPs with low affinity for β-lactam antibiotics [4].
Table 2: Standard and Optimized Dosing Guidelines for this compound
| Infection Indication | Standard Adult Dose & Duration | Alternative/Evidence-Based Regimen | Key Considerations |
|---|---|---|---|
| Streptococcal Pharyngotonsillitis | 125–250 mg every 6–8 hours for 10 days [7] | 500 mg twice daily (BID) for 10 days (IDSA) or 800 mg four times daily for 5 days (Clinical Trial) [6] [7] | A 10-day minimum is traditional to prevent rheumatic fever. Ensure adherence if using shorter course [2]. |
| Skin & Soft Tissue (Mild) | 250–500 mg every 6–8 hours [7] | 500 mg every 6 hours (IDSA for streptococcal infections) [7] | Not suitable for penicillinase-producing staphylococci. Culture and sensitivity testing are recommended [1]. |
| Rheumatic Fever Prophylaxis | 125–250 mg twice daily [7] | 250 mg twice daily (AHA) [3] [7] | Duration depends on cardiac involvement, sometimes lifelong. Intramuscular Benzathine penicillin G may be preferred for high-risk patients [7]. |
Adverse Effects & Warnings:
This compound remains a cornerstone for treating mild to moderate infections caused by susceptible Gram-positive organisms. Robust clinical evidence now supports 800 mg four times daily for 5 days as a non-inferior alternative to the traditional 10-day regimen for GAS pharyngotonsillitis, offering benefits in reduced total antibiotic exposure and potentially better patient adherence [6] [5]. Future research should focus on validating these findings in broader populations and for other indications, continually reinforcing the principles of antimicrobial stewardship.
The table below summarizes key pharmacokinetic findings from a 2024 randomized crossover study, showing the impact of probenecid on this compound concentrations at two critical time points [3] [4].
| Parameter | Time Post-Dose | This compound Alone (Mean, mg/L) | This compound + Probenecid (Mean, mg/L) | Mean Difference (95% CI, mg/L) | P-value |
|---|---|---|---|---|---|
| Total Serum Concentration | 45 min | Data not fully specified | Data not fully specified | 4.32 (3.20 - 5.32) | < 0.001 |
| Total Serum Concentration | 180 min | Data not fully specified | Data not fully specified | 2.2 (1.58 - 3.25) | < 0.001 |
| Free (Unbound) Serum Concentration | 45 min | Data not fully specified | Data not fully specified | 1.15 (0.88 - 1.42) | < 0.001 |
| Free (Unbound) Serum Concentration | 180 min | Data not fully specified | Data not fully specified | 0.5 (0.35 - 0.76) | < 0.001 |
The following methodology is based on the 2024 study "[Towards pharmacokinetic boosting of phenoxymethylpenicillin (penicillin-V) using probenecid for the treatment of bacterial infections]" [3] [6].
Pmetrics in R.The following diagram illustrates how probenecid inhibits the renal excretion of this compound, leading to increased plasma concentrations.
This flowchart outlines the key stages of a clinical study designed to evaluate the pharmacokinetic boosting of this compound by probenecid.
This compound, a narrow-spectrum penicillin, is primarily inactivated by bacterial beta-lactamase enzymes, which hydrolyze the essential beta-lactam ring, rendering the antibiotic ineffective [1] [2]. The most common beta-lactamases that confer resistance to penicillins belong to the TEM and SHV families [3] [4].
The primary clinical and research strategies focus on inhibiting beta-lactamase enzymes to protect the antibiotic. The table below summarizes the main approaches.
| Strategy | Mechanism | Key Examples & Notes |
|---|
| Beta-Lactamase Inhibitors (BLIs) | Molecule co-administered with antibiotic; binds to/inactivates beta-lactamase [1] [2] | Classical BLIs: Clavulanic acid, sulbactam, tazobactam. Effective against many Class A enzymes [3] [2]. Novel BLIs: Avibactam, Relebactam, Vaborbactam. Broader spectrum, including many Class A, C, and some Class D enzymes [1] [3]. | | Novel Structural Modifications | Designing new beta-lactam compounds less susceptible to hydrolysis [3] | Bis-beta-lactams: Dimers (e.g., derived from ampicillin/amoxicillin) show enhanced binding to mutated PBPs [3]. Combination Molecules: e.g., Trimer of phenoxy-methyl penicillin sulphone, shows beta-lactamase inhibitory activity [3]. | | Potentiators for Metallo-β-Lactamases (MBLs) | Inhibits Class B enzymes (MBLs), which resist most conventional BLIs [5] | Research Stage: Taniborbactam (cyclic boronate) shows promise against serine- and metallo-β-lactamases in trials [3]. Computational screening identifies natural compounds as potential MBL (e.g., VIM-1) inhibitors [5]. |
A standard workflow for testing the potency of a Beta-Lactamase Inhibitor (BLI) in combination with this compound is outlined below. This diagram provides a high-level overview of the key stages.
Diagram Title: BLI Potency Assay Workflow
Here is a detailed breakdown of each experimental stage:
Strain Preparation & Characterization
Phenotypic Susceptibility Testing
Genotypic Resistance Confirmation
Q1: Why do classical beta-lactamase inhibitors fail against some resistant strains? Classical inhibitors like clavulanic acid are primarily effective against Class A serine beta-lactamases (e.g., TEM, SHV). They are largely ineffective against:
Q2: What are the emerging solutions for these difficult-to-treat resistances? Research is focused on novel compounds that can inhibit a broader range of enzymes.
Q3: Beyond beta-lactamase inhibition, what other mechanisms can be explored?
The open-label, pragmatic, randomized controlled CAP-D trial directly investigates the optimal treatment duration for community-acquired pneumonia (CAP) in a general practice setting [1] [2] [3].
The table below summarizes the key design elements:
| Trial Aspect | Description |
|---|---|
| Trial Design | Open-label, pragmatic, RCT, five-arm DURATIONS design [1] |
| Patient Population | Adults (≥18 yrs) diagnosed with CAP in general practice; no pre-existing lung disease [1] |
| Intervention | Phenoxymethylpenicillin 1.2 MIE q.i.d. [1] |
| Comparison Arms | 3, 4, 5, 6, and 7 days of treatment [1] |
| Primary Outcome | Optimal treatment duration for CAP in primary care [1] |
| Status | Registered; recruitment from Nov 2023 to Dec 2024 [1] |
Concurrent administration of probenecid can enhance penicillin V exposure by inhibiting its renal tubular secretion [4] [5].
The table below compares pharmacokinetic parameters:
| Parameter | Penicillin-V Alone | Penicillin-V + Probenecid | Significance |
|---|---|---|---|
| Total Concentration at 45 min | Baseline | +4.32 mg/L (95% CI: 3.20–5.32) | p < 0.001 [4] |
| Total Concentration at 180 min | Baseline | +2.2 mg/L (95% CI: 1.58–3.25) | p < 0.001 [4] |
| Free Concentration at 45 min | Baseline | +1.15 mg/L (95% CI: 0.88–1.42) | p < 0.001 [4] |
| Free Concentration at 180 min | Baseline | +0.5 mg/L (95% CI: 0.35–0.76) | p < 0.001 [4] |
| Probability of Target Attainment (PTA) | Baseline | Allows for a fourfold increase in MIC cover [4] |
Q1: What is the evidence for short-course phenoxymethylpenicillin in other respiratory infections? An umbrella review found moderate-quality evidence that a 5-day course is non-inferior to longer courses for community-acquired pneumonia outside the ICU. For streptococcal pharyngotonsillitis, older studies support short-course treatment with cephalosporins, but more evidence is needed for 5-day this compound with more frequent dosing [6].
Q2: How does probenecid specifically alter this compound's pharmacokinetics? Probenecid inhibits the organic anion transporters in the kidneys responsible for actively secreting this compound. This inhibition reduces the renal clearance of this compound, leading to higher and more prolonged serum concentrations, effectively boosting its exposure and potential efficacy [4] [5].
Q3: Are there any specific safety concerns with the probenecid-penicillin V combination? In the recent 2024 clinical study, the combination was reported to be safe and well-tolerated in healthy volunteers. However, always refer to the prescribing information for both drugs, as probenecid has its own contraindications and precautions [4].
The table below summarizes the frequency and characteristics of key adverse events associated with penicillin V, compiled from clinical data [1] [2] [3].
| Adverse Event | Estimated Frequency | Key Characteristics & Notes | Recommended Research Considerations |
|---|---|---|---|
| Diarrhea | Common (1-10%) [1] | Mild; often resolves during treatment. Distinguish from antibiotic-associated colitis. | Investigate impact of dosing schedules on gut microbiome. |
| Nausea / Vomiting | Common (1-10%) [1] | More frequent with oral administration. | Explore formulations to improve GI tolerance. |
| Hypersensitivity Rash | Common (1-10%) [1] | Most often maculopapular or urticarial. Timing and phenotype critical for diagnosis. | Differentiate IgE-mediated (urticarial) from non-IgE-mediated (maculopapular) mechanisms. |
| Oral Candidiasis | Common (1-10%) [1] | White patches in mouth/tongue; vaginal candidiasis also reported. | Monitor for overgrowth of non-susceptible organisms in study models. |
| Severe Allergic Reactions | Rare (0.01-0.1%) [1] | Anaphylaxis, angioedema, laryngeal edema. Can be fatal. | Implement rigorous exclusion criteria for allergy history in clinical trials. |
| C. difficile-Associated Colitis | Rare (Frequency not reported) [1] | Watery, severe, potentially bloody diarrhea; can occur post-treatment. | Consider as a confounder in preclinical infection models. |
| Hematologic Effects | Very Rare (<0.01%) [1] | Neutropenia, leukopenia, thrombocytopenia, hemolytic anemia. | Include hematologic monitoring in repeated-dose toxicity studies. |
| Hepatotoxicity | Very Rare (<0.01%) [1] | Hepatitis, cholestatic jaundice. | Assess liver function in long-term or high-dose preclinical studies. |
Rash is a common manifestation of penicillin hypersensitivity, which can be IgE-mediated (immediate) or non-IgE-mediated (delayed) [2]. Accurate diagnosis is crucial, as up to 90% of patients with a reported penicillin allergy are not truly allergic and can tolerate the drug [3] [4].
Experimental & Diagnostic Protocol: Skin Testing and Challenge
For research subjects or clinical trial participants with an uncertain allergy history, the following graded diagnostic approach is recommended [5] [4]:
Penicillin Skin Testing: This is the primary method to identify IgE-mediated allergy.
Graded Oral Challenge: The gold standard for delabeling non-allergic patients in a controlled setting [5].
Drug Desensitization: A procedure to induce temporary tolerance for subjects with a confirmed IgE-mediated allergy who require this compound [5].
The following diagram illustrates the decision pathway for evaluating and managing a reported penicillin allergy:
Diarrhea from this compound is primarily caused by disruption of the normal gut microbiome, but researchers must differentiate this from more serious causes like Clostridium difficile infection [1] [6].
Experimental Differentiation & Analysis Protocol
Mild to Moderate Diarrhea: For common, non-severe cases in study subjects, management is supportive [1] [6].
Suspected Clostridium difficile Infection (CDI): A serious adverse event requiring immediate action [1].
The table below summarizes the core issue and recommended solutions.
| Issue | Root Cause | Recommended Strategy | Key Experimental Considerations |
|---|---|---|---|
| Poor & Variable Oral Bioavailability [1] | Susceptibility to gastric acid degradation; reliance on active renal tubular secretion for elimination [2] [1]. | Pharmacokinetic Boosting with Probenecid [3]. | Administer to fasting patients; confirm patient factors (nausea, GI motility) [2] [1]. |
Probenecid competitively inhibits the organic anion transporters in the kidneys responsible for penicillin V's tubular secretion, decreasing its renal clearance and significantly increasing its serum concentration and half-life [2] [3].
This protocol is adapted from a recent clinical study [3].
The diagram below illustrates the pharmacological relationship between this compound and probenecid.
The table below summarizes the primary documented mechanisms that contribute to the failure of penicillin V in eradicating GAS pharyngitis, despite the absence of classic resistance.
| Mechanism | Brief Description | Key Supporting Evidence |
|---|---|---|
| Co-colonization with Beta-Lactamase Producing Bacteria (BLPB) [1] | Aerobic/anaerobic BLPB in tonsillar flora degrade penicillin before it can act on GAS. | Eradication of BLPB with amoxicillin-clavulanate or clindamycin improves GAS clearance [1]. |
| Intracellular Persistence of GAS [2] | GAS can be internalized by epithelial cells; this compound has poor intracellular penetration. | Antibiotics with good intracellular penetration (e.g., macrolides) can eradicate these populations [2]. |
| Disruption of Protective Bacterial Flora [1] [2] | Penicillin may eradicate interfering alpha-hemolytic streptococci that inhibit GAS colonization. | Recolonization with selected alpha-streptococci reduced recurrence in clinical studies [1]. |
| Penicillin Tolerance [3] | Some GAS strains are killed more slowly by penicillin (bacteriostatic not bactericidal). | In vitro studies show varying prevalence; clinical correlation with treatment failure is still debated [3]. |
| Suboptimal Dosing Regimen [4] | Inadequate dosing frequency reduces drug exposure. | Once-daily this compound resulted in significantly higher failure rates (22%) vs. three-times-daily (8%) [4]. |
| Poor Drug Penetration to Infection Site [1] | Inadequate concentration of penicillin in tonsillar tissues and surface fluids. | Studies document variable and often low penicillin levels in tonsillar fluid [1]. |
Q1: If GAS shows no minimum inhibitory concentration (MIC) resistance to penicillin, what are the primary non-compliance-related hypotheses for treatment failure? The leading hypotheses focus on the local microbial environment and bacterial behavior. The most supported mechanisms are: 1) the presence of beta-lactamase-producing copathogens that inactivate the antibiotic; 2) the intracellular sequestration of GAS, shielding it from penicillin; and 3) the elimination of competing protective flora by the antibiotic, which facilitates GAS recolonization [1] [2].
Q2: What are the recommended alternative therapeutic strategies when this compound failure is suspected or confirmed? For recurrent or chronic cases, strategies that address the failure mechanisms are preferred:
Q3: What in vitro models are used to study penicillin tolerance in GAS? The definition and detection of tolerance can be method-dependent. Key laboratory techniques include [3]:
For researchers investigating a case of suspected this compound failure, the following workflow provides a systematic approach to identify the contributing mechanism.
Protocol 1: Detecting Beta-Lactamase-Producing Bacteria (BLPB) in Tonsillar Flora This protocol tests the hypothesis that co-pathogens shield GAS from penicillin [1].
Protocol 2: Assessing GAS Internalization into Epithelial Cells This protocol tests the hypothesis that intracellular GAS evades penicillin treatment [2].
Penicillin V is primarily eliminated by the kidneys, and its excretion is delayed in patients with impaired renal function [1] [2]. The following table summarizes key pharmacokinetic parameters relevant to renal impairment:
| Parameter | Details |
|---|---|
| Primary Elimination Route | Renal excretion [2] [3] |
| Serum Half-Life (Normal Renal Function) | Approximately 0.5 to 2 hours [2] [3] |
| Elimination in Renal Impairment | "Considerably delayed" in neonates, young infants, and individuals with impaired kidney function [1] |
| Extent of Urinary Excretion | An estimated 35% to 70% of an oral dose is excreted in the urine, largely as metabolized/inactive forms [3] |
| Protein Binding | Approximately 75% to 89% [1] [3] |
| Dialyzability | Information not available in search results |
In the absence of formal guidelines, the following workflow outlines a potential approach for establishing a dosing regimen in a research context for subjects with renal impairment.
For researchers, the following methodological points are critical:
The core strategy involves engineering a more tractable host organism, such as yeast, to produce penicillin by introducing the entire biosynthetic pathway from the native producer, Penicillium chrysogenum.
The diagram below illustrates the engineered pathway and the key optimization steps involved in this strategy.
Based on the research, here are the methodologies for the core experiments in establishing a penicillin-producing yeast strain.
| Experimental Goal | Key Methodology | Critical Parameters & Controls |
|---|
| Functional ACVS Expression [1] [2] | Co-express the large pcbAB gene (encoding ACVS) with a broad-specificity phosphopantetheinyl transferase (PPTase), e.g., sfp from Bacillus subtilis, to activate the enzyme. | - Supplement culture media with 8 mM L-α-aminoadipic acid (AAA).
The table below summarizes the production capabilities of different engineered yeast hosts as reported in the literature.
| Engineered Host | Pathway Components Expressed | Key Achievement / Yield | Reference |
|---|---|---|---|
| S. cerevisiae (Baker's Yeast) | Full 5-gene pathway from P. chrysogenum | Secreted ~3 ng/mL of benzylpenicillin; spent media showed antibacterial activity against Streptococcus. [3] | Nature Communications (2017) |
| H. polymorpha | Full pathway (ACVS, IPNS, IAT, PCL) with B. subtilis Sfp PPTase. | Secreted ~1 mg/L of Penicillin G, matching the original P. chrysogenum NRRL1951 strain. [1] [2] | PLoS One (2009) |
Here are solutions to frequently encountered problems when engineering penicillin production in yeast.
| Problem | Potential Cause | Solution & Advice |
|---|---|---|
| No ACV detected (First step fails) | ACVS enzyme is not activated (lacks phosphopantetheinylation). | Co-express a heterologous PPTase with broad specificity (e.g., B. subtilis sfp). [1] [2] |
| ACV detected, but no Penicillin (Pathway stalls) | 1. Poor expression or incorrect localization of later enzymes (IAT, PCL). 2. Lack of peroxisomes. | 1. Fuse IAT and PCL with a proven peroxisomal targeting signal (PTS1). [3] 2. Use a wild-type host with intact peroxisome biogenesis; avoid pex mutants. [1] | | Low overall titers | Suboptimal expression levels of pathway enzymes; metabolic burden. | Systematically optimize promoter strength for each gene using combinatorial libraries. Screening identified a 50-fold increase in yield. [3] |
The information available provides a strong foundation, though some specifics for a complete support center may require deeper, more specialized research.
The table below summarizes the frequency and characteristics of GI side effects associated with this compound.
| Side Effect | Reported Frequency | Characteristics & Clinical Notes |
|---|---|---|
| Diarrhea (mild) | Common (1-10%) [1] | Considered a frequent side effect; usually does not require medical attention [1] [3]. |
| Nausea & Vomiting | Common (1-10%) [1] | Often mild; taking with food may mitigate these symptoms [1] [3]. |
| Abdominal Pain/Cramps | Common (1-10%) [1] | Can occur; severe cramps may be a sign of a more serious condition [1]. |
| Black Hairy Tongue | Noted side effect [5] | Discoloration of the tongue, considered a rare or infrequent effect [1]. |
| Pseudomembranous Colitis (CDAD) | Rare (Serious) [1] | Ranges from mild to fatal colitis; must be considered in patients with prolonged or severe diarrhea post-treatment [1] [4] [5]. |
For researchers designing clinical protocols or support materials, here are key management strategies.
| Intervention Level | Recommended Action | Experimental & Clinical Rationale |
|---|---|---|
| Prevention | Administer with food. | Can reduce gastric irritation, though may slightly delay absorption [3] [4]. |
| Mild GI Events | Monitor; ensure hydration. | Mild diarrhea often self-limiting. For mild cases, kaolin- or attapulgite-containing medicines (e.g., Kaopectate) may be used, but other anti-diarrheals should be avoided as they can worsen the condition [1]. |
| Persistent/Moderate Events | Re-evaluate patient status. | If mild diarrhea continues, worsens, or is bothersome, the patient should consult a healthcare professional [1]. |
| Severe Events | Discontinue this compound and seek immediate medical evaluation. | Action required for: • Severe watery or bloody diarrhea [1] [5]. • Symptoms of CDAD [4]. • Severe abdominal cramps or tenderness [1]. Do not use anti-motility agents for severe diarrhea [1] [3]. |
For researchers investigating GI tolerability, the following protocol provides a structured framework.
Objective: To systematically evaluate the incidence, severity, and nature of gastrointestinal adverse events in subjects administered this compound.
Methodology:
Subject Monitoring:
Data Collection Points:
Data Analysis:
The diagram below outlines the logical decision pathway for assessing and managing GI distress in a clinical or research setting.
Diagram: Clinical Management Pathway for this compound GI Distress
The table below summarizes the fundamental characteristics of each antibiotic.
| Feature | Phenoxymethylpenicillin (Penicillin V) | Amoxicillin |
|---|---|---|
| Spectrum Classification | Narrow-spectrum [1] [2] | Broad-spectrum [1] [3] |
| Mechanism of Action | Bactericidal; inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) [2] [3]. | |
| Gram-positive Coverage | Active against Streptococcus species (e.g., groups A, C, G, H, L, M), Staphylococcus species (non-penicillinase producing), Pneumococcus, Corynebacterium diphtheriae, Bacillus anthracis, Clostridia, Actinomyces [2]. | Active against Streptococcus species, Pneumococcus, Staphylococcus species, with heightened efficacy against Listeria monocytogenes and Enterococcus spp [3]. |
| Gram-negative Coverage | Substantially less active than Penicillin G against Gram-negative bacteria [4]. | Additional coverage against some Gram-negative organisms compared to penicillin, including Haemophilus influenzae, select E. coli strains, Salmonella spp., and Shigella spp [3]. |
| Key Susceptibility Gap | Not active against beta-lactamase-producing bacteria [2] [4]. | Susceptible to beta-lactamase degradation; often combined with beta-lactamase inhibitors (e.g., clavulanic acid) to overcome this [3]. |
| Primary Pharmacokinetic Note | Acid-stable, allowing for oral administration. Bioavailability is 60% and is enhanced when taken on an empty stomach [2] [4]. | Acid-stable with rapid absorption. Bioavailability is high and not significantly affected by food [3]. |
A 2018 systematic review compared the clinical effects of phenoxymethylpenicillin and amoxicillin for infections treated in ambulatory care [1] [5]. The findings for specific infections are summarized below.
| Infection Type | Number of RCTs | Clinical Conclusion |
|---|---|---|
| GAS Tonsillitis | 11 | No significant difference in clinical cure rates found [1] [5]. |
| Acute Sinusitis | 3 | No significant difference in clinical cure rates found [1] [5]. |
| Lyme Borreliosis (Erythema Migrans) | 2 | No significant difference in clinical effectiveness found [1] [6]. |
| Community-Acquired Pneumonia | 1 | One underpowered RCT found amoxicillin to be superior to phenoxymethylpenicillin in an intention-to-treat analysis [1] [5]. |
| Acute Otitis Media | 2 | Results were conflicting, with one older RCT favoring amoxicillin and another finding no significant difference at final follow-up [1] [5]. |
The choice between these antibiotics extends beyond simple efficacy for approved indications.
For researchers, understanding the common mechanism and the structural difference that leads to the varied spectrum is crucial.
The diagram above illustrates the shared beta-lactam core mechanism of action of both drugs and the critical structural difference. Phenoxymethylpenicillin has a phenoxymethyl group, making it acid-stable for oral use but limiting its ability to penetrate the outer membrane of Gram-negative bacteria. Amoxicillin, an aminopenicillin, possesses an amino group that facilitates better penetration through porin channels in Gram-negative bacteria, thus granting it a broader spectrum, though it remains susceptible to beta-lactamase enzymes [3] [4].
The table below summarizes key pharmacokinetic parameters for penicillin V and common narrow-spectrum beta-lactam alternatives, compiled from recent scientific literature [1] [2] [3].
| Parameter | This compound | Amoxicillin | Cephalexin |
|---|---|---|---|
| Bioavailability | Data not fully available in search results | Well absorbed [2] | High (~90%) [3] |
| Protein Binding | ~77% [1] | ~20% [2] | ~15% [3] |
| Volume of Distribution (Vd) | 46.39 L (Population mean) [1] | Data not fully available in search results | 0.23 L/kg [3] |
| Clearance (CL) | 97.88 L/h (Population mean) [1] | Data not fully available in search results | 4.3 mL/min/kg [3] |
| Half-Life (t₁/₂) | Total serum: 41 min; Free serum: 55 min [1] | ~61.3 minutes [2] | 0.5 - 1.2 hours [3] |
| Primary Elimination Route | Renal (based on probenecid interaction data) [4] | Renal (~60% unchanged in urine) [2] | Renal (90% unchanged) [3] |
| fT >MIC PK/PD Target | Time-dependent killing (Target for penicillin/tazobactam: 77% fT>MIC for 2 log₁₀ kill) [5] | Time-dependent killing [2] | Time-dependent killing [3] |
Supporting the data in the table, here are the methodologies from pivotal studies and their core findings.
The following diagram illustrates the core PK/PD principle for time-dependent antibiotics like this compound and the mechanism of pharmacokinetic boosting, integrating findings from the cited research.
The workflow shows that after oral administration, this compound is absorbed and distributes into the central compartment. Its bactericidal effect is determined by the duration of time the free drug concentration exceeds the pathogen's MIC (fT >MIC). A key strategy to optimize this is to reduce renal clearance, which is effectively achieved by co-administering probenecid [5] [4].
The table below summarizes the key characteristics of this compound and compares it with other common penicillins. This compound is a penicillin G-like antibiotic primarily used for oral administration due to its stability in gastric acid, unlike penicillin G [1] [2].
| Attribute | This compound (Phenoxymethylpenicillin) | Penicillin G (Benzylpenicillin) | Ampicillin/Amoxicillin | Antistaphylococcal Penicillins (e.g., Dicloxacillin) |
|---|---|---|---|---|
| Administration Route | Oral [1] | Intravenous, Intramuscular [1] | Oral, IV [2] | Oral, IV [2] |
| Acid Stability | Stable (well-absorbed) [1] | Destroyed by gastric acid [1] | Varies (Amoxicillin is better absorbed) [2] | Stable [2] |
| Antimicrobial Spectrum | Gram-positive bacteria, some gram-negative cocci [1] [2] | Similar to this compound [2] | Enhanced Gram-negative coverage (e.g., (E. coli), (H. influenzae)) [1] [2] | Primarily Penicillinase-producing S. aureus [2] |
| Common Clinical Indications | Mild-to-moderate upper respiratory infections (e.g., streptococcal pharyngotonsillitis) [1] [3] | Syphilis, endocarditis, meningitis [1] [2] | Otitis media, sinusitis, respiratory infections [2] | Skin/soft tissue infections caused by methicillin-sensitive (S. aureus) (MSSA) [2] |
| Key Resistance Consideration | Susceptible to beta-lactamase [2] | Susceptible to beta-lactamase [2] | Often combined with beta-lactamase inhibitors (e.g., clavulanate) [1] [2] | Resistant to staphylococcal beta-lactamase [2] |
For researchers, understanding the clinical evidence and safety assessment methods for this compound is crucial.
Clinical Trial Protocol Example: A 2019 randomized controlled non-inferiority trial investigated a shorter course of this compound for group A streptococcal pharyngotonsillitis [3].
Safety and Allergy Assessment: Many patients report a penicillin allergy, but over 90% may not have a true, IgE-mediated allergy [4] [5].
Post-market safety surveillance is critical. While traditional methods rely on spontaneous reporting, there is a growing use of Real-World Data (RWD) from electronic health records and claims databases for more proactive safety signal detection [7]. Modern approaches involve:
Penicillins are bactericidal beta-lactam antibiotics. The following diagram illustrates their mechanism of action at the bacterial cellular level.
| Feature | Penicillin V | Amoxicillin | Amoxicillin-Clavulanic Acid | Cephalexin (1st Gen Cephalosporin) |
|---|---|---|---|---|
| Drug Class | Natural Penicillin [1] | Aminopenicillin [1] [2] | Aminopenicillin with Beta-Lactamase Inhibitor [1] [2] | First-Generation Cephalosporin [1] |
| Spectrum of Activity | Narrow spectrum; primarily gram-positive bacteria (e.g., Streptococcus species) [1] | Extended spectrum compared to this compound; covers some gram-negative bacteria (e.g., H. influenzae, E. coli) [2] | Broad spectrum; covers beta-lactamase-producing strains of S. aureus, H. influenzae, and M. catarrhalis [3] | Broad spectrum; active against MSSA and some gram-negative bacteria [1] |
| Common Clinical Indications | Streptococcal pharyngitis, mild-to-moderate upper respiratory infections [1] | Otitis media, sinusitis, lower respiratory tract infections, UTIs [1] [2] | Sinusitis, otitis media, animal/human bite wounds, intra-abdominal infections [1] [3] | Skin and soft tissue infections (MSSA), UTIs, bone infections [1] |
| Key Safety Considerations | Generally well-tolerated; low incidence of serious adverse events [1] | Similar to this compound; diarrhea is more common than with this compound [2] | Higher incidence of gastrointestinal side effects (especially diarrhea) and C. difficile infection than amoxicillin alone [3] | Similar safety profile to penicillins; cross-reactivity risk in penicillin-allergic patients [1] |
| Pregnancy & Lactation | Generally considered safe (under previous FDA system, Category B) [4] | Generally considered safe; compatible with breastfeeding [2] [4] | Generally considered safe; clavulanic acid is associated with more GI side effects [4] | Generally considered safe [4] |
| Administration & PK Considerations | Acid-stable; oral administration preferred; given on an empty stomach [1] | Acid-stable; excellent oral bioavailability; can be given with or without food [2] | Absorption may be enhanced with food; clavulanic acid has higher protein binding and hepatic metabolism [3] | Readily absorbed after oral administration [1] |
For researchers, the following established methodologies are critical for evaluating beta-lactam antibiotics.
The following diagram illustrates the core mechanism by which beta-lactam antibiotics exert their bactericidal effect and how bacteria develop resistance.
The primary mechanisms of resistance to beta-lactam antibiotics, as illustrated, include [1]:
Irritant;Health Hazard